Hydroxy Torsemide-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20N4O4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[[4-[3-(hydroxymethyl)anilino]-3-pyridinyl]sulfonyl]urea |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D |
InChI Key |
WCYVLAMJCQZUCR-UENXPIBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydroxy Torsemide-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for Hydroxy Torsemide-d7, a deuterated analog of a major active metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for analytical assays.
Chemical Structure
Hydroxy Torsemide is an aromatic primary alcohol that results from the hydroxylation of the 3'-methyl group on the phenyl ring of Torsemide.[1] It is a significant metabolite of Torsemide.[1] The deuterated analog, this compound, incorporates seven deuterium atoms on the isopropyl group. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Hydroxy Torsemide.
Table 1: Chemical and Physical Properties
| Property | Hydroxy Torsemide | This compound (Calculated) |
| IUPAC Name | 1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-isopropylurea | 1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-(isopropyl-d7)urea |
| Molecular Formula | C₁₆H₂₀N₄O₄S | C₁₆H₁₃D₇N₄O₄S |
| Molecular Weight | 364.42 g/mol | 371.46 g/mol |
| Exact Mass | 364.1205 g/mol | 371.1645 g/mol |
| CAS Number | 99300-68-2[1][2][3] | 1329613-35-5 |
Metabolic Pathway of Torsemide
Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor to its transformation. The metabolism involves the hydroxylation of the tolyl methyl group to form Hydroxy Torsemide (M1), which is an active metabolite. Further oxidation can occur to produce a carboxylic acid derivative (M5), which is inactive.
Caption: Metabolic conversion of Torsemide to its metabolites.
Proposed Synthesis of this compound
Overall Synthetic Workflow
The proposed synthetic route involves three main stages:
-
Synthesis of the key intermediate, 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.
-
Preparation of the deuterated reagent, isopropyl-d7-isocyanate.
-
The final coupling reaction to form this compound.
Caption: Overall workflow for the proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide
This step involves a nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide and 3-(hydroxymethyl)aniline.
-
Reagents and Materials:
-
4-chloro-3-pyridinesulfonamide
-
3-(hydroxymethyl)aniline (also known as 3-aminobenzyl alcohol)
-
An appropriate solvent (e.g., n-butanol, water, or a mixture)
-
A base (e.g., sodium bicarbonate or triethylamine) if starting from the hydrochloride salt of the sulfonamide.
-
Reaction vessel with a reflux condenser and magnetic stirrer.
-
-
Procedure (based on similar reactions):
-
To a reaction vessel, add 4-chloro-3-pyridinesulfonamide (1 equivalent) and the chosen solvent.
-
Add 3-(hydroxymethyl)aniline (1.1 equivalents).
-
If necessary, add a base to neutralize any acid present.
-
Heat the reaction mixture to reflux (approximately 90-110 °C) for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the product may be extracted using an appropriate organic solvent after adjusting the pH of the aqueous solution.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.
-
Step 2: Synthesis of Isopropyl-d7-isocyanate
This step involves the conversion of commercially available isopropyl-d7-amine to the corresponding isocyanate. A common method for this transformation is the use of a phosgene equivalent, such as triphosgene or bis(trichloromethyl) carbonate (BTC), to avoid the handling of highly toxic phosgene gas.
-
Reagents and Materials:
-
Isopropyl-d7-amine
-
Bis(trichloromethyl) carbonate (BTC) or triphosgene
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Reaction vessel equipped with a dropping funnel, reflux condenser, and a system for working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure (based on general phosgenation methods):
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve isopropyl-d7-amine (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.
-
In a separate flask, dissolve the phosgene equivalent (e.g., BTC, ~0.35 equivalents) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath (0 °C).
-
Slowly add the solution of the phosgene equivalent to the stirred amine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.
-
Monitor the reaction for the disappearance of the starting amine.
-
Upon completion, cool the reaction mixture. The product, isopropyl-d7-isocyanate, is typically a low-boiling liquid and can be purified by fractional distillation under reduced pressure.
-
Step 3: Synthesis of this compound
The final step is the coupling of the sulfonamide intermediate with the deuterated isocyanate to form the urea linkage.
-
Reagents and Materials:
-
4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (from Step 1)
-
Isopropyl-d7-isocyanate (from Step 2)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
A tertiary amine base (e.g., triethylamine)
-
Reaction vessel under an inert atmosphere.
-
-
Procedure (based on the synthesis of Torsemide):
-
In a reaction vessel under an inert atmosphere, dissolve 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (1 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (1.1 equivalents).
-
Slowly add isopropyl-d7-isocyanate (1.05 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
-
Characterization and Data Presentation
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Table 2: Analytical Characterization Data for this compound
| Analysis | Expected Result |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 372.1724. The isotopic cluster will show a significant M+7 peak. |
| ¹H NMR | Absence of signals corresponding to the isopropyl protons. The remaining proton signals should be consistent with the structure of Hydroxy Torsemide. |
| ¹³C NMR | Signals corresponding to the isopropyl carbons will show splitting patterns characteristic of C-D coupling or may be significantly broadened or absent depending on the relaxation times. |
| Purity (HPLC) | ≥ 98% |
| Isotopic Enrichment (MS) | ≥ 98 atom % D. This is determined by analyzing the relative intensities of the mass isotopologues. |
Note: The experimental data for purity and isotopic enrichment would need to be determined upon synthesis and purification of the compound. The values provided are typical targets for such labeled compounds.
Conclusion
This technical guide outlines the chemical structure and a detailed, plausible synthetic pathway for this compound. The proposed synthesis is based on established organic chemistry principles and provides a framework for the laboratory preparation of this important deuterated metabolite. The availability of this compound is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, enabling more accurate and reliable quantification of Torsemide's active metabolite in biological matrices. Researchers undertaking this synthesis should adapt and optimize the described procedures based on their specific laboratory conditions and available instrumentation.
References
In-Depth Technical Guide to Hydroxy Torsemide-d7: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Hydroxy Torsemide-d7, a deuterated analog of a key metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental insights, and pathway visualizations.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of Hydroxy Torsemide, which is a metabolite of Torsemide. The incorporation of seven deuterium atoms into the isopropyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source |
| Chemical Name | 4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamide | Supplier Data |
| CAS Number | 1329613-35-5 | Supplier Data |
| Unlabeled CAS Number | 99300-68-2 (Hydroxy Torsemide) | Supplier Data |
| Molecular Formula | C₁₆H₁₃D₇N₄O₄S | Supplier Data |
| Molecular Weight | 371.46 g/mol | Supplier Data |
| Appearance | Off-White to White Solid | Supplier Data |
| Melting Point | 151-153 °C | Supplier Data |
| Solubility | Soluble in DMSO and Methanol | Supplier Data |
Metabolic Pathway of Torsemide
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9. The metabolic process involves hydroxylation and oxidation, leading to the formation of several metabolites. Hydroxy Torsemide (M1) is a significant metabolite formed through the hydroxylation of the methyl group on the phenyl ring of Torsemide. This metabolite, along with M3, is pharmacologically active. The major, inactive metabolite is M5, a carboxylic acid derivative.
Metabolic pathway of Torsemide.
Experimental Protocols
While a specific, detailed protocol for an assay using this compound is not publicly available, a representative experimental workflow for the quantification of a drug and its metabolites in a biological matrix (e.g., plasma) using a deuterated internal standard is provided below. This protocol is based on common practices in bioanalytical chemistry, particularly protein precipitation for sample cleanup followed by LC-MS/MS analysis.
Representative Bioanalytical Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of a target analyte from a plasma sample using a deuterated internal standard.
Representative bioanalytical workflow.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other components in the sample and to quantify it based on its mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, would be optimized for Hydroxy Torsemide.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both Hydroxy Torsemide and this compound. The ratio of the peak area of the analyte to the internal standard is used for quantification.
-
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of deuterated drug metabolites generally follows one of two strategies:
-
Synthesis from a Deuterated Precursor: This involves synthesizing Torsemide-d7 first and then introducing the hydroxyl group through a chemical or biological method.
-
Late-Stage Deuteration: This would involve synthesizing Hydroxy Torsemide and then introducing the deuterium atoms.
A plausible synthetic approach would involve the biotransformation of Torsemide-d7 using microorganisms or recombinant CYP enzymes known to metabolize Torsemide. This approach can offer high regioselectivity for the hydroxylation step.
General synthesis strategy for this compound.
Conclusion
This compound is a critical tool for researchers and drug development professionals involved in the study of Torsemide pharmacokinetics and metabolism. Its stable isotopic label allows for highly accurate and precise quantification in complex biological matrices. This guide provides the foundational knowledge of its physical and chemical properties, its place in the metabolic pathway of Torsemide, and representative methodologies for its use and potential synthesis. This information should aid in the design and execution of robust bioanalytical assays and further research into the clinical pharmacology of Torsemide.
The Gold Standard in Torsemide Bioanalysis: A Technical Deep Dive into the Role of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For a potent loop diuretic like torsemide, reliable measurement in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This technical guide provides an in-depth exploration of the pivotal role of deuterated internal standards in the bioanalysis of torsemide, offering a comparative perspective against structural analog internal standards and detailed experimental methodologies.
The Critical Choice: Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices. The inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of an internal standard (IS) to ensure data integrity. An ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for any potential variations.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the superior choice for LC-MS/MS-based bioanalysis. By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is created that is chemically identical to the analyte but with a different mass, allowing for its differentiation by the mass spectrometer. This near-perfect analogy to the analyte is the cornerstone of its superior performance.
Deuterated vs. Structural Analog Internal Standards: A Comparative Overview
The choice of internal standard significantly impacts the quality of bioanalytical data. While structural analogs are a viable option, deuterated internal standards offer distinct advantages, particularly in mitigating the notorious "matrix effect."
A deuterated internal standard , such as Torsemide-D7, co-elutes with the analyte (torsemide), meaning they experience the same ionization suppression or enhancement caused by co-eluting endogenous components from the biological matrix. This allows for accurate correction and more reliable quantification.
A structural analog internal standard , such as tolbutamide, is a different chemical entity selected for its similar physicochemical properties to the analyte. However, it may not co-elute perfectly with the analyte and can be affected differently by the matrix, potentially leading to compromised data quality.
The following sections will delve into the quantitative data and experimental protocols from studies employing both types of internal standards for torsemide bioanalysis, providing a clearer picture of their respective performances.
Quantitative Data Summary: A Head-to-Head Look
The following tables summarize the validation parameters from two distinct bioanalytical methods for torsemide: one utilizing a deuterated internal standard (Torsemide-D7) and the other a structural analog (tolbutamide). This side-by-side comparison highlights the performance characteristics of each approach.
Table 1: Bioanalytical Method Validation Summary for Torsemide using a Deuterated Internal Standard (Torsemide-D7) in Human Plasma [1]
| Validation Parameter | Study CLCD-058-15 | Study CLCD-061-17 |
| Method | LC-MS/MS | LC-MS/MS |
| Internal Standard | Torsemide-D7 | Torsemide-D7 |
| Lower Limit of Quantification (LLOQ) | 40.1 ng/mL | 40.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10006.4 ng/mL | 9990.5 ng/mL |
| Accuracy and Precision | Within acceptable limits (≤15%, ≤20% at LLOQ) | Within acceptable limits (≤15%, ≤20% at LLOQ) |
Note: Detailed quantitative data for accuracy, precision, recovery, and matrix effect for the studies using Torsemide-D7 were not publicly available in the reviewed documents. The data is based on a summary from a Clinical Pharmacology Review by the FDA, which confirmed the methods met the required validation criteria.[1]
Table 2: Bioanalytical Method Validation Summary for Torsemide using a Structural Analog Internal Standard (Tolbutamide) in Human Plasma [2]
| Validation Parameter | Quantitative Data |
| Method | HPLC-ESI-MS |
| Internal Standard | Tolbutamide |
| Linearity Range | 1 - 2500 ng/mL (r = 0.9984) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | 4.70 - 10.07 |
| Inter-day Precision (%RSD) | Not explicitly stated, but accuracy data suggests good precision |
| Intra-day Accuracy (% Bias) | 94.05 - 103.86 |
| Inter-day Accuracy (% Bias) | 94.05 - 103.86 |
| Recovery of Torsemide (%) | 84.20 - 86.47 |
| Recovery of Tolbutamide (IS) (%) | 99.36 |
| Matrix Effect | Negligible |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the two aforementioned methods.
Method 1: Torsemide Bioanalysis using Deuterated Internal Standard (Torsemide-D7)
This protocol is based on the information available from the FDA Clinical Pharmacology Review for studies CLCD-058-15 and CLCD-061-17.[1]
1. Sample Preparation: Protein Precipitation
-
Human K2EDTA plasma samples containing torsemide and the internal standard, Torsemide-D7, were subjected to protein precipitation.
-
While the specific precipitating agent and volumes were not detailed in the summary, a typical protein precipitation protocol involves the addition of a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio to the plasma volume.
-
The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing the analyte and internal standard, is then transferred for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
The specific LC-MS/MS parameters (e.g., column, mobile phase, gradient, and mass transitions) were not provided in the reviewed document. However, a typical setup for such an analysis would involve a C18 reversed-phase column with a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both torsemide and Torsemide-D7.
Method 2: Torsemide Bioanalysis using a Structural Analog Internal Standard (Tolbutamide)[2]
1. Instrumentation
-
HPLC System: Shimadzu LC-10AD HPLC system with an autosampler (SIL-HTc).
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Gl Sciences Inertsil ODS-3 column (100 mm × 2.1 mm i.d., 5.0 µm).
2. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 10 µL of the internal standard working solution (tolbutamide, 10 µg/mL) and 20 µL of 10% hydrochloric acid solution.
-
Vortex the mixture for 3 minutes.
-
Add 2.0 mL of ethyl acetate and vortex for another 3 minutes.
-
Centrifuge the mixture at 3500 rpm for 10 minutes.
-
Transfer 1.5 mL of the organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen in a 40°C water bath.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Inject an aliquot of the reconstituted sample into the HPLC-ESI-MS system.
3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Methanol and 10 mM ammonium formate (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Monitored Ions:
-
Torsemide: m/z 347.00
-
Tolbutamide (IS): m/z 269.00
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Conclusion: The Unmistakable Advantage of Deuterated Internal Standards
While both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for torsemide, the evidence and underlying scientific principles strongly favor the use of deuterated standards. The ability of a deuterated internal standard to perfectly mimic the analyte's behavior, particularly in the face of unpredictable matrix effects, leads to more robust, accurate, and precise data. This is a critical consideration in drug development, where the integrity of bioanalytical data underpins crucial decisions regarding safety and efficacy. For researchers and scientists aiming for the highest quality data in torsemide bioanalysis, the adoption of a deuterated internal standard is not just a best practice, but a strategic imperative.
References
Navigating the Preclinical Landscape of Torsemide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While specific preclinical pharmacokinetic data for Hydroxy Torsemide-d7 is not publicly available, this guide provides a comprehensive technical overview of the pharmacokinetic profile of its parent compound, torsemide, in key preclinical species. Deuterated analogs like this compound are pivotal as internal standards in bioanalytical assays, making a thorough understanding of torsemide's pharmacokinetics essential for accurate quantification and interpretation of study results. This document details the experimental protocols, quantitative pharmacokinetic parameters, metabolic pathways, and analytical methodologies pertinent to the preclinical evaluation of torsemide.
Introduction to Torsemide and the Role of Deuterated Analogs
Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, primarily indicated for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. It exerts its diuretic effect by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the Loop of Henle[1][2].
In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds, such as this compound, are indispensable tools. They serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical and physical properties to the analyte of interest, but distinct mass, allow for precise and accurate correction of matrix effects and variability during sample preparation and analysis.
Preclinical Pharmacokinetic Profile of Torsemide
The preclinical pharmacokinetic properties of torsemide have been characterized in several animal models, most notably in dogs, cats, and rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for predicting its behavior in humans.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of torsemide in dogs, cats, and rats following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Torsemide in Dogs
| Parameter | IV Administration | Oral Administration | Reference |
| Dose | 0.2 mg/kg | 0.1 - 1.6 mg/kg | [3][4][5] |
| Bioavailability (F%) | - | 91.8% - 98% | |
| Tmax (h) | - | 0.5 - 1 | |
| Cmax (µg/mL) | - | Varies with dose | |
| AUC (µg·h/mL) | Varies with dose | Varies with dose | |
| Half-life (t½) (h) | 1.2 - 3 | 3 | |
| Clearance (CL) (mL/kg/h) | 7.7 - 12.4 | - | |
| Volume of Distribution (Vd) (L/kg) | - | - |
Table 2: Pharmacokinetic Parameters of Torsemide in Cats
| Parameter | IV Administration | Oral Administration | Reference |
| Dose | 0.2 mg/kg | 0.1, 0.2, 0.4 mg/kg | |
| Bioavailability (F%) | - | 88.1% | |
| Tmax (h) | - | ~4 | |
| Cmax (µg/mL) | - | 1.21 - 4.66 (dose-dependent) | |
| AUC (µg·h/mL) | Varies with dose | Varies with dose | |
| Half-life (t½) (h) | 12.9 | - | |
| Clearance (CL) (mL/h/kg) | 3.64 | - | |
| Volume of Distribution (Vd) (mL/kg) | 61 | - |
Table 3: Pharmacokinetic Parameters of Torsemide in Rats
| Parameter | IV Administration | Oral Administration | Reference |
| Dose | 1, 2, 5, 10 mg/kg | 1, 5, 10 mg/kg | |
| Bioavailability (F%) | - | 95.6% - 98.8% | |
| Tmax (h) | - | - | |
| Cmax (µg/mL) | Varies with dose | Varies with dose | |
| AUC (µg·h/mL) | Varies with dose | Varies with dose | |
| Half-life (t½) (h) | - | - | |
| Clearance (CL) | Slower than cardiac output | - | |
| Plasma Protein Binding (%) | 93.9% | - |
Experimental Protocols
The following sections outline the typical methodologies employed in preclinical pharmacokinetic studies of torsemide.
Animal Models and Husbandry
-
Species: Healthy adult Beagle dogs, European shorthair cats, and Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in temperature and humidity-controlled environments with a standard light-dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to drug administration.
Drug Administration and Dosing
-
Formulation: Torsemide for oral administration is often given as tablets, while for intravenous administration, a solution is used.
-
Routes of Administration:
-
Oral (PO): Administered via gavage for rats or as tablets for dogs and cats.
-
Intravenous (IV): Typically administered as a bolus injection into a suitable vein (e.g., cephalic vein).
-
-
Dose Levels: A range of doses is often tested to assess dose proportionality.
Sample Collection
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).
-
Blood is typically drawn from a peripheral vein (e.g., jugular or cephalic) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Urine Collection:
-
For studies investigating renal clearance and excretion, animals may be housed in metabolic cages to allow for the collection of urine over specified intervals.
-
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying torsemide and its metabolites in plasma and urine.
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An extraction method using an organic solvent (e.g., ethyl acetate) to isolate the drug from the plasma matrix.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to bind and elute the analyte of interest.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for torsemide and its internal standard (e.g., this compound).
-
Mandatory Visualizations
Metabolic Pathway of Torsemide
The primary route of torsemide metabolism is through the hepatic cytochrome P450 system, specifically CYP2C9. This leads to the formation of several metabolites, with M1 (hydroxylated metabolite) and M3 (N-dealkylated metabolite) being pharmacologically active, and M5 (carboxlic acid metabolite) being the major inactive metabolite.
Caption: Metabolic pathway of torsemide.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a compound like torsemide.
Caption: Preclinical pharmacokinetic study workflow.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetic profile of torsemide, which is essential context for any research involving its deuterated metabolites like this compound. The data and protocols summarized herein offer a robust starting point for designing and interpreting preclinical studies aimed at evaluating the ADME properties of torsemide and related compounds. The consistent use of well-defined experimental procedures and advanced bioanalytical techniques is paramount to generating high-quality, reproducible pharmacokinetic data that can confidently guide drug development decisions.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A pharmacokinetic/pharmacodynamic model capturing the time course of torasemide-induced diuresis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs [frontiersin.org]
Investigating the In Vivo Metabolic Fate of Torsemide-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of Torsemide-d7, a deuterated isotopologue of the loop diuretic Torsemide. While specific in vivo metabolic studies on Torsemide-d7 are not extensively available in the public domain, this document extrapolates from the well-established metabolic pathways of Torsemide to provide a robust framework for investigation.[1][2][3][4][5] This guide includes detailed hypothetical experimental protocols, quantitative data summaries, and visualizations to aid researchers in designing and conducting studies to elucidate the biotransformation of Torsemide-d7.
Introduction to Torsemide and the Rationale for Deuteration
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. It is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2C9 and to a lesser extent CYP2C8. The metabolism of Torsemide leads to the formation of several metabolites, some of which retain diuretic activity.
Deuterium-labeled compounds like Torsemide-d7, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research. They are commonly used as internal standards in bioanalytical assays due to their mass difference from the parent drug. Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can potentially lead to a modified pharmacokinetic profile, which may offer therapeutic advantages. This guide focuses on the investigative procedures to determine such effects on Torsemide-d7 in a preclinical in vivo setting.
Established Metabolic Pathways of Torsemide
The metabolism of Torsemide has been well-characterized and primarily involves oxidation of the tolyl methyl group and the aromatic ring. The main metabolites identified in humans are:
-
M1: Hydroxylation of the tolyl methyl group. This metabolite possesses some diuretic activity.
-
M3: Further oxidation of the M1 metabolite to a carboxylic acid. This metabolite also exhibits diuretic activity.
-
M5: The major metabolite, which is a carboxylation product of the parent drug and is considered pharmacologically inactive.
These biotransformations are critical in the clearance of Torsemide, with approximately 80% of an administered dose being cleared via hepatic metabolism. The remaining 20% is excreted unchanged in the urine.
Hypothetical Quantitative Analysis of Torsemide-d7 and its Metabolites In Vivo
The following tables present hypothetical quantitative data that might be expected from an in vivo study of Torsemide-d7 in a rat model. These values are based on the known pharmacokinetics of Torsemide and a postulated kinetic isotope effect that may slightly decrease the rate of metabolism, leading to a marginally higher exposure of the parent drug.
Table 1: Hypothetical Pharmacokinetic Parameters of Torsemide-d7 and its Metabolites in Rat Plasma Following a Single Oral Dose of 10 mg/kg
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | T1/2 (h) |
| Torsemide-d7 | 2500 | 1.0 | 8500 | 3.8 |
| Metabolite M1-d6 | 300 | 2.0 | 1200 | 4.2 |
| Metabolite M3-d5 | 150 | 4.0 | 900 | 4.5 |
| Metabolite M5-d6 | 800 | 3.0 | 4500 | 4.0 |
Table 2: Hypothetical Cumulative Urinary Excretion of Torsemide-d7 and its Metabolites in Rats Over 24 Hours Following a Single Oral Dose of 10 mg/kg
| Analyte | Percentage of Administered Dose Excreted in Urine |
| Torsemide-d7 | 22% |
| Metabolite M1-d6 | 10% |
| Metabolite M3-d5 | 5% |
| Metabolite M5-d6 | 40% |
| Total Recovery | 77% |
Detailed Experimental Protocols
To investigate the in vivo metabolic fate of Torsemide-d7, a series of well-defined experiments are required. The following protocols provide a framework for such a study.
Animal Model and Dosing
-
Animal Species: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization before the study commencement.
-
Dosing Formulation: Torsemide-d7 to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dose Administration: A single oral gavage of 10 mg/kg.
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) to be collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood to be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma to be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals to be housed in metabolic cages for the collection of urine and feces.
-
Urine and feces to be collected over 24 hours post-dose.
-
The volume of urine to be recorded, and an aliquot stored at -80°C.
-
Fecal samples to be collected, weighed, and stored at -80°C.
-
Bioanalytical Method
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Urine: Simple dilution with mobile phase followed by centrifugation before injection.
-
Feces: Homogenization in a suitable solvent, followed by extraction, centrifugation, and analysis of the supernatant.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for Torsemide-d7 and its expected metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) to be used for quantification, with specific precursor-to-product ion transitions for Torsemide-d7 and each metabolite.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Torsemide
The following diagram illustrates the primary metabolic pathway of Torsemide, which is expected to be the same for Torsemide-d7.
Caption: Metabolic pathway of Torsemide-d7.
Experimental Workflow
The diagram below outlines the logical flow of the in vivo study.
Caption: Experimental workflow for in vivo metabolism study.
Conclusion
This technical guide provides a foundational framework for investigating the in vivo metabolic fate of Torsemide-d7. By leveraging the extensive knowledge of Torsemide's metabolism and employing robust experimental and analytical techniques, researchers can effectively characterize the absorption, distribution, metabolism, and excretion of this deuterated compound. The provided hypothetical data and detailed protocols serve as a valuable resource for designing studies that will contribute to a comprehensive understanding of the pharmacokinetics of Torsemide-d7, which is crucial for its application in both preclinical and clinical research. Further empirical studies are essential to confirm these postulations and fully elucidate the metabolic profile of Torsemide-d7.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Crucial Analytical Tool: Early Research and Development of Hydroxy Torsemide-d7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, the precision and accuracy of quantitative bioassays are paramount. The development of the diuretic Torsemide necessitated robust analytical methods to understand its pharmacokinetic and metabolic profile. A key element in achieving this is the use of stable isotope-labeled internal standards. This technical guide delves into the early research and discovery context of Hydroxy Torsemide-d7, a deuterated analog of a major Torsemide metabolite. While a singular "discovery" event is not documented, its creation is intrinsically linked to the evolution of bioanalytical techniques for Torsemide, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The use of deuterated internal standards is a preferred approach in mass spectrometry-based bioanalysis to control for variability in sample extraction, injection volume, and ionization efficiency.[1][2]
The Rationale for a Deuterated Internal Standard
The primary impetus for the synthesis of this compound was the need for a reliable internal standard for the quantification of Hydroxy Torsemide in biological matrices such as plasma and urine. An ideal internal standard co-elutes with the analyte of interest and has a similar ionization response in the mass spectrometer, with a distinct mass-to-charge ratio (m/z) to differentiate it from the analyte.[1] Deuterated standards, such as this compound, are considered the gold standard for LC-MS applications as they exhibit nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[3] A clinical pharmacology review by the FDA explicitly mentions the use of Torsemide-d7 as an internal standard in a validated HPLC-MS/MS assay for the determination of torsemide in human plasma, highlighting the regulatory acceptance and importance of such standards.[4]
Torsemide Metabolism and the Significance of Hydroxy Torsemide
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and to a lesser extent, CYP2C8. This metabolism results in the formation of several metabolites, with the major ones being hydroxylated and carboxylated derivatives. Hydroxy Torsemide is a significant metabolite, and understanding its formation and clearance is crucial for a complete pharmacokinetic picture of Torsemide.
Below is a diagram illustrating the metabolic pathway of Torsemide to its hydroxylated metabolite.
Synthesis and Characterization
The characterization of this compound would have relied on standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporation of seven deuterium atoms and to determine the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the deuterium labels on the molecule.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably LC-MS/MS. A typical workflow for such an analysis is depicted below.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of Hydroxy Torsemide in a biological matrix using this compound as an internal standard, based on common practices in the field.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract Hydroxy Torsemide and this compound from the biological matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Hydroxy Torsemide and this compound and detect them using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific parent and product ion masses would be determined through infusion and optimization experiments.
-
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
| Hydroxy Torsemide | 365.1 | 264.1 |
| This compound | 372.2 | 271.1 |
3. Data Analysis
-
Objective: To quantify the concentration of Hydroxy Torsemide in the samples.
-
Procedure:
-
Integrate the peak areas for both the analyte (Hydroxy Torsemide) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Hydroxy Torsemide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The "discovery" of this compound is a story of enabling technology rather than a standalone breakthrough. Its development was a logical and necessary step in the advancement of bioanalytical science, providing researchers and drug developers with a critical tool to accurately and precisely measure a key metabolite of Torsemide. The use of such stable isotope-labeled standards continues to be a cornerstone of modern pharmacokinetic and metabolic research, ensuring the generation of high-quality data for the safe and effective development of pharmaceuticals.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
The Cytochrome P450-Mediated Metabolism of Torsemide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Torsemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as in the treatment of hypertension. The clinical efficacy and safety of torsemide are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the CYP enzymes involved in torsemide metabolism, detailing the primary metabolic pathways, the key enzymatic players, and the experimental methodologies used to elucidate these processes. A thorough understanding of these metabolic pathways is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies.
Introduction
The metabolism of torsemide is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Approximately 80% of a torsemide dose is cleared from circulation via hepatic metabolism, with the remaining 20% excreted unchanged in the urine.[1] The biotransformation of torsemide leads to the formation of several metabolites, some of which retain diuretic activity. The rate and extent of this metabolism are primarily dictated by the activity of specific cytochrome P450 enzymes, which can be influenced by genetic polymorphisms, co-administered drugs, and underlying disease states. This guide will delve into the specifics of the CYP-mediated metabolism of torsemide, providing a detailed resource for researchers and clinicians.
Primary Cytochrome P450 Enzymes in Torsemide Metabolism
The metabolism of torsemide is primarily carried out by the CYP2C subfamily of enzymes. In-vitro and in-vivo studies have consistently identified one major contributor and two minor contributors to its biotransformation.
CYP2C9: The Principal Metabolic Engine
The predominant enzyme responsible for torsemide metabolism is Cytochrome P450 2C9 (CYP2C9) .[1] This enzyme catalyzes the tolyl-methyl hydroxylation of torsemide, a rate-limiting step in its metabolic clearance.[1] This pathway leads to the formation of the M1 metabolite. The central role of CYP2C9 has been demonstrated through studies using human liver microsomes and recombinant CYP enzymes, where its activity is significantly correlated with torsemide metabolism.[1] Furthermore, specific inhibitors of CYP2C9, such as sulfaphenazole, have been shown to almost completely abolish the microsomal metabolism of torsemide.[1]
Minor Contributing Enzymes: CYP2C8 and CYP2C18
While CYP2C9 is the primary enzyme, CYP2C8 and CYP2C18 also contribute to torsemide metabolism, albeit to a lesser extent. Their precise quantitative contributions are less well-defined in the literature, but they are recognized as minor pathways in the overall metabolic clearance of the drug.
Metabolic Pathways and Metabolites of Torsemide
The metabolism of torsemide proceeds through several key hydroxylation and oxidation reactions, resulting in the formation of three main metabolites: M1, M3, and M5.
-
Metabolite M1: Formed through the methyl-hydroxylation of the tolyl group of torsemide, a reaction primarily catalyzed by CYP2C9.
-
Metabolite M3: Results from the ring hydroxylation of torsemide.
-
Metabolite M5: This is a carboxylic acid derivative formed by the oxidation of the M1 metabolite and is considered biologically inactive.
The hydroxylation of the tolyl group to form M1 is the rate-limiting step in the overall metabolism of torsemide.
Pharmacological Activity of Metabolites
Not all metabolites of torsemide are pharmacologically inert. While M5 is inactive, metabolites M1 and M3 possess some diuretic activity. However, their contribution to the overall diuretic effect of torsemide is considered minor in comparison to the parent drug.
Quantitative Data on Torsemide Metabolism
The following tables summarize the available quantitative data on the kinetics of torsemide metabolism by CYP enzymes and the impact of genetic variations.
Table 1: Kinetic Parameters of Torsemide Metabolism by CYP2C9
| Enzyme | Metabolic Pathway | Km (μM) | Vmax (nmol/min/mg protein) | Data Source |
| CYP2C9 | Tolyl-methyl hydroxylation | 11.2 ± 1.3 | Not explicitly stated in the provided search results. | |
| Recombinant CYP2C9 | Tolyl-methyl hydroxylation | 23 | Not explicitly stated in the provided search results. |
Table 2: Impact of CYP2C9 Genetic Polymorphisms on Torsemide Oral Clearance
| CYP2C9 Genotype | Median Total Oral Clearance (L/h) | Data Source |
| 1/1 (Wild-type) | 3.4 | |
| 1/3 | 2.2 | |
| 3/3 | 1.2 |
Experimental Protocols
The identification and characterization of the CYP enzymes involved in torsemide metabolism have been achieved through a series of well-established in-vitro experimental protocols.
In-Vitro Metabolism Studies Using Human Liver Microsomes
This is a foundational method to study the metabolism of a drug in a system that contains a wide array of drug-metabolizing enzymes.
Objective: To determine the rate of torsemide metabolism and identify the metabolites formed in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Torsemide
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Centrifuge
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and torsemide at the desired concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution. The organic solvent precipitates the microsomal proteins.
-
Protein Precipitation and Supernatant Collection: Centrifuge the tubes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining torsemide and the formed metabolites.
Metabolism Studies with Recombinant CYP Enzymes
This method allows for the investigation of the role of a specific CYP isozyme in the metabolism of a drug.
Objective: To determine which specific CYP enzymes are capable of metabolizing torsemide and to characterize the kinetics of these reactions.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C9, CYP2C8, CYP2C18 expressed in a suitable system like baculovirus-infected insect cells)
-
Torsemide
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Quenching solution
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme to be tested. Each mixture will contain the specific recombinant CYP, buffer, and torsemide.
-
Reaction Initiation and Incubation: Follow the same procedure as for the HLM studies, initiating the reaction with the NADPH regenerating system and incubating at 37°C.
-
Reaction Termination and Sample Preparation: Terminate the reactions and prepare the samples for analysis as described in the HLM protocol.
-
Analysis: Analyze the samples to determine the extent of torsemide metabolism by each individual CYP isozyme.
Metabolite Identification and Analysis using HPLC
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating, identifying, and quantifying torsemide and its metabolites.
Objective: To separate and quantify torsemide and its metabolites (M1, M3, M5) in biological matrices.
Typical HPLC System and Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize separation.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where torsemide and its metabolites have significant absorbance (e.g., around 288 nm) or mass spectrometry for more sensitive and specific detection.
Sample Preparation:
-
Protein Precipitation: For plasma or microsomal samples, protein precipitation with a solvent like acetonitrile is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, providing cleaner extracts and improved sensitivity.
-
Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be employed for sample preparation.
Visualizations
Torsemide Metabolic Pathway
Caption: Metabolic pathway of torsemide.
Experimental Workflow for Identifying Torsemide Metabolizing Enzymes
Caption: Experimental workflow for enzyme identification.
Conclusion
The metabolism of torsemide is a well-characterized process, with CYP2C9 playing the central role in its biotransformation through tolyl-methyl hydroxylation. The minor contributions of CYP2C8 and CYP2C18 complete the current understanding of its metabolic profile. The formation of active (M1, M3) and inactive (M5) metabolites has significant implications for the drug's overall therapeutic effect and potential for drug-drug interactions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of torsemide metabolism and the metabolic pathways of other xenobiotics. For drug development professionals, a deep understanding of these metabolic pathways is essential for predicting clinical outcomes, designing rational drug combination therapies, and ensuring patient safety. Future research may further quantify the roles of the minor contributing enzymes and explore the impact of other genetic and environmental factors on torsemide metabolism.
References
Methodological & Application
Application of Hydroxy Torsemide-d7 in Mass Spectrometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This is particularly crucial in pharmacokinetic and toxicokinetic studies where matrix effects and variability in sample processing can significantly impact results. Hydroxy Torsemide-d7, a deuterated analog of the primary active metabolite of the diuretic drug Torsemide, serves as an ideal internal standard for the quantification of Hydroxy Torsemide in various biological matrices. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby compensating for potential variations.
This document provides detailed application notes and protocols for the utilization of this compound in mass spectrometry-based bioanalysis. It includes information on the metabolic pathway of Torsemide, a comprehensive experimental protocol for sample preparation and LC-MS/MS analysis, and illustrative quantitative data to demonstrate the expected performance of the method.
Torsemide Metabolism
Torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C8, to form several metabolites. The major metabolic pathway involves the hydroxylation of the tolyl group to form Hydroxy Torsemide (M1), which is an active metabolite. Further oxidation of the methyl group leads to the formation of a carboxylic acid derivative (M5), which is inactive. Another minor active metabolite, M3, is formed through hydroxylation of the aromatic ring.[1][2] The metabolic pathway is depicted below.
Experimental Protocol: Quantification of Hydroxy Torsemide in Human Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Torsemide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Hydroxy Torsemide analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Torsemide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxy Torsemide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (Illustrative):
-
Hydroxy Torsemide: Q1 m/z [M+H]+ → Q3 m/z [product ion]
-
This compound: Q1 m/z [M+H+7]+ → Q3 m/z [product ion+7]
-
Quantitative Data Summary (Illustrative)
The following tables present illustrative data from a method validation study to demonstrate the expected performance when using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroxy Torsemide | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
The use of a stable isotope-labeled internal standard like this compound is expected to effectively compensate for variability in recovery and matrix effects.
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 95 | 85 - 95 | 90 - 110 |
| High QC | 85 - 95 | 85 - 95 | 90 - 110 |
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of Hydroxy Torsemide provides a robust and reliable method for quantitative bioanalysis. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures high accuracy and precision, making it an indispensable tool for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field.
References
Application Note and Protocol for the Quantification of Hydroxy Torsemide-d7 in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. The major metabolite of torsemide is hydroxy torsemide, and its quantification in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of hydroxy torsemide in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Hydroxy Torsemide-d7, to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Hydroxy Torsemide (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, K2-EDTA)
-
Ethyl Acetate (HPLC Grade)
-
Hydrochloric Acid (10%)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5.0 µm particle size) is recommended for optimal separation.[1]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxy Torsemide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxy Torsemide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 20 µL of 10% hydrochloric acid to acidify the sample.[1]
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method
3.2.1. Liquid Chromatography Conditions
A gradient elution is recommended for optimal separation of hydroxy torsemide from plasma matrix components.
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 5.0 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
3.2.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ion mode with electrospray ionization.
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3.2.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be used for the quantification of Hydroxy Torsemide and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Hydroxy Torsemide | 363.1 | 278.1 | 100 | 30 | 15 |
| 363.1 | 194.1 | 100 | 30 | 25 | |
| This compound | 370.1 | 285.1 | 100 | 30 | 15 |
| 370.1 | 194.1 | 100 | 30 | 25 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Hydroxy Torsemide to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.8 |
Method Validation Summary
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (except LLOQ < 20%) | < 8% |
| Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | < 10% |
| Accuracy (% Bias) | ± 15% (except LLOQ ± 20%) | -5% to 7% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect | CV < 15% | < 10% |
Workflow Diagram
Caption: LC-MS/MS workflow for Hydroxy Torsemide quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of hydroxy torsemide in human plasma using LC-MS/MS with a deuterated internal standard. The method is sensitive, selective, and suitable for regulated bioanalysis in support of pharmacokinetic and clinical studies. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reliable data.
References
Application Note: Quantification of Torsemide in Human Plasma Using Hydroxy Torsemide-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1] Accurate and reliable quantification of torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Hydroxy Torsemide-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of the method.[3][4] This application note provides a detailed protocol for the quantification of torsemide in human plasma using this compound as an internal standard.
Principle
The method employs protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for the separation of torsemide and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The concentration of torsemide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Torsemide reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
2. Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of torsemide and this compound in methanol.
-
Store stock solutions at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of torsemide by diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 20 ng/mL):
-
Dilute the this compound stock solution in acetonitrile.
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for torsemide and this compound should be optimized. For torsemide, a transition of m/z 347.00 has been previously reported.
-
Data Presentation
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 70 | 30 |
| 1.0 - 5.0 | 30 | 70 |
| 5.0 - 6.0 | 5 | 95 |
| 6.0 - 7.0 | 5 | 95 |
| 7.1 - 10.0 | 70 | 30 |
Table 2: Method Validation Parameters for Torsemide Quantification
| Parameter | Result |
| Linearity Range | 40.1 - 10006.4 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 40.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Mean Extraction Recovery | 84.20% - 86.47% |
Visualizations
Caption: Experimental workflow for torsemide quantification.
Caption: Logical relationship of internal standard use.
References
Standard Operating Procedure for the Quantification of Hydroxy Torsemide in Human Urine using Hydroxy Torsemide-d7 as an Internal Standard
Application Note: AN-001
Introduction
Torsemide, a pyridine-sulfonylurea loop diuretic, is utilized in the management of edema associated with congestive heart failure, as well as renal and hepatic disorders. It is also prescribed for the treatment of hypertension. The drug is primarily metabolized in the liver by the cytochrome P450 system into several metabolites, with Hydroxy Torsemide (M5) being a major, though inactive, metabolite.[1][2] The quantification of Torsemide and its metabolites in urine is crucial for pharmacokinetic studies and in doping control.
This document outlines a detailed standard operating procedure (SOP) for the sensitive and selective quantification of Hydroxy Torsemide in human urine samples. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes Hydroxy Torsemide-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.
Principle
This method involves the extraction of Hydroxy Torsemide and the internal standard, this compound, from a human urine matrix. The extraction is followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC). The separated compounds are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Hydroxy Torsemide | Analytical Standard | Commercially Available |
| This compound | Analytical Standard | LGC Standards[3][4] or equivalent |
| Methanol | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Formate | LC-MS Grade | Commercially Available |
| Deionized Water | Type I | In-house or Commercially Available |
| Human Urine (drug-free) | - | Commercially or ethically sourced |
| Solid Phase Extraction (SPE) Cartridges | C18 or equivalent | Commercially Available |
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of Hydroxy Torsemide and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C, protected from light.
4.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions of Hydroxy Torsemide by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
4.1.3. Internal Standard Working Solution (100 ng/mL)
-
Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To a 1 mL aliquot of urine, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
4.3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Refer to table below |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
4.3.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxy Torsemide | 365.1 | 280.1 | To be optimized |
| This compound | 372.2 | 287.1 | To be optimized |
Note: The molecular weight of Torsemide is 348.42 g/mol , and its protonated molecule [M+H]+ is m/z 349.[5] Hydroxy Torsemide has an additional oxygen atom, giving it a molecular weight of 364.42 g/mol and a protonated molecule [M+H]+ of m/z 365.1. The fragmentation of Torsemide often involves the loss of the isopropylurea side chain, resulting in a fragment of m/z 264. For Hydroxy Torsemide, a corresponding fragment would be expected. However, based on fragmentation patterns of similar molecules, other stable fragments can be chosen for higher sensitivity and specificity. The provided product ions are based on common fragmentation pathways and should be optimized for the specific instrument used. The precursor for this compound is calculated based on the addition of 7 daltons for the deuterium atoms. The product ion for the d7 variant is also shifted by 7 daltons, assuming the deuterium atoms are on a stable part of the molecule that is retained in the fragment.
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Hydroxy Torsemide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Quality Control
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.
Method Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of Torsemide and its metabolites in biological fluids, which can be used as a benchmark for the validation of this method.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 2500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Accuracy | 94.05% - 103.86% | |
| Precision (Intra- and Inter-day) | < 15% RSD | |
| Extraction Recovery | 84.20% - 86.47% |
Visualizations
Metabolic Pathway of Torsemide
Caption: Metabolic conversion of Torsemide to Hydroxy Torsemide.
Experimental Workflow
Caption: Workflow for Hydroxy Torsemide analysis in urine.
Safety Precautions
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All work should be performed in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Effective Sample Preparation for Hydroxy Torsemide-d7 Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective sample preparation of Hydroxy Torsemide-d7 from biological matrices, primarily human plasma. The focus is on providing robust and reproducible methods for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Hydroxy Torsemide is a metabolite of Torsemide, a loop diuretic used in the treatment of edema and hypertension.[1][2] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies.[3] Effective sample preparation is paramount to remove interfering substances from the biological matrix, concentrate the analyte, and ensure high recovery and minimal matrix effects, leading to reliable and accurate analytical results. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, cost, and the complexity of the sample matrix. Below is a summary of the quantitative data associated with different methods for Torsemide and its metabolites, which can be considered indicative for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Recovery | 91.9% - 118.0%[4] | 84.20% - 86.47% | Generally lower and more variable; can be improved with optimization |
| Linearity Range | 20 - 1000 ng/mL | 1 - 2500 ng/mL | 100 - 4000 ng/mL |
| Accuracy | Coefficients of variation < 10% | 94.05% - 103.86% | Good reproducibility with optimized methods |
| Matrix Effects | Generally low due to effective cleanup | Can be significant, solvent choice is critical | Can be high due to less effective removal of matrix components |
| Throughput | Can be automated for high throughput | Generally lower throughput, can be labor-intensive | High throughput, simple and fast |
| Cost | Higher initial cost for cartridges and equipment | Lower cost, requires solvent disposal | Lowest cost |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective method for cleaning up complex biological samples, providing high recovery and minimal matrix effects. This protocol is based on the use of a C2 cartridge for the extraction of Torsemide and its metabolites from plasma.
Materials:
-
C2 SPE Cartridges
-
Human Plasma Sample
-
Internal Standard (this compound) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (0.02 M, pH 2.5)
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Spike 1 mL of plasma with the appropriate concentration of this compound internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place C2 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of 0.02 M perchloric acid (pH 2.5). Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.02 M perchloric acid (pH 2.5) to remove polar interferences.
-
Apply vacuum to dry the cartridge for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow diagram illustrating the key steps of the Solid-Phase Extraction protocol.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. Ethyl acetate has been shown to be an effective extraction solvent for Torsemide.
Materials:
-
Human Plasma Sample
-
Internal Standard (this compound) solution
-
Ethyl Acetate (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Spike with the appropriate concentration of this compound internal standard.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the centrifuge tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow diagram for the Protein Precipitation protocol.
Torsemide Metabolism
Torsemide is metabolized in the liver by the cytochrome P450 system, primarily CYP2C9, to several metabolites. The major metabolite is M5, with M1 and M3 being active metabolites. Hydroxy Torsemide is one of these metabolites. Understanding this pathway is important for interpreting analytical results.
Metabolic Pathway of Torsemide
References
Application Notes and Protocols for the Quantitative Analysis of Torsemide using Hydroxy Torsemide-d7 as a Stable Isotope-Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension. Accurate and reliable quantification of torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of torsemide in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Hydroxy Torsemide-d7, a stable isotope-labeled analog, as the internal standard (IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Principle
The method involves the extraction of torsemide and the internal standard, this compound, from a plasma sample, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for precise quantification by minimizing the impact of sample preparation variability and ion suppression or enhancement in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Torsemide (Reference Standard)
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant), blank and for standards/QCs
-
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of torsemide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly. These stock solutions are stored at 2-8°C.
-
-
Working Standard Solutions of Torsemide:
-
Prepare a series of working standard solutions by serially diluting the torsemide stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma for the calibration curve.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol to obtain a final concentration of 10 µg/mL.[1]
-
-
Calibration Curve Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate torsemide working standard solutions to achieve final concentrations typically ranging from 1 to 2500 ng/mL.[1]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 800, and 2000 ng/mL).[1]
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (10 µg/mL) to all tubes except for the blank plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm, Agilent, or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 30% B
-
6.1-8.0 min: 30% B (Re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Torsemide | 349.1 | 264.1 | 100 | 135 | 20 |
| This compound | 372.1 | 306.1 | 100 | 135 | 20 |
Note: The MRM transition for this compound is based on available data for the deuterated compound in positive ion mode.
Data Presentation
The following tables present representative quantitative data for a torsemide bioanalytical method.
Disclaimer: The data presented below is adapted from a study that utilized tolbutamide as the internal standard.[1] While this compound is expected to provide equivalent or superior performance, this data is for illustrative purposes to demonstrate typical method performance characteristics.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| 1 - 2500 | y = 0.0025x + 0.0018 | > 0.998 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| Intra-Day | |||
| 3 (LQC) | 2.95 ± 0.21 | 98.3 | 7.1 |
| 800 (MQC) | 815.2 ± 45.7 | 101.9 | 5.6 |
| 2000 (HQC) | 2055.6 ± 110.9 | 102.8 | 5.4 |
| Inter-Day | |||
| 3 (LQC) | 3.08 ± 0.29 | 102.7 | 9.4 |
| 800 (MQC) | 829.7 ± 58.1 | 103.7 | 7.0 |
| 2000 (HQC) | 2098.4 ± 134.3 | 104.9 | 6.4 |
Table 3: Recovery and Matrix Effect
| Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| 3 (LQC) | 86.5 ± 8.7 | 97.2 |
| 800 (MQC) | 85.5 ± 2.9 | 98.5 |
| 2000 (HQC) | 84.2 ± 2.6 | 99.1 |
| Internal Standard | 99.4 ± 6.0 | 98.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for torsemide quantification.
Logical Relationship of Quantitative Analysis
Caption: Core principle of internal standard quantification.
References
Application Notes and Protocols for Hydroxy Torsemide-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Torsemide-d7 is a stable, isotopically labeled form of Hydroxy Torsemide, a primary metabolite of the loop diuretic Torsemide. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1][2][3] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's chemical and physical properties, thereby compensating for variability during sample preparation and analysis.[1][2] This document provides detailed application notes and experimental protocols for the effective incorporation of this compound in drug metabolism and pharmacokinetic (DMPK) studies.
Rationale for Using a Deuterated Internal Standard
Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice in quantitative liquid chromatography-mass spectrometry (LC-MS) assays for several key reasons:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to the unlabeled Hydroxy Torsemide, ensuring they elute at the same time. This is crucial for accurate correction of matrix effects.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms exhibit similar ionization characteristics in the mass spectrometer source, leading to more reliable quantification.
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the deuterated internal standard, allowing for accurate normalization of the results.
-
Improved Accuracy and Precision: The use of a SIL internal standard significantly enhances the accuracy and precision of the analytical method compared to using structural analogs or other non-isotopic internal standards.
Torsemide Metabolism Overview
Torsemide is extensively metabolized in the liver, with approximately 80% of its clearance attributed to hepatic metabolism and the remaining 20% to renal excretion of the unchanged drug. The metabolism is primarily mediated by the cytochrome P450 enzymes, with CYP2C9 playing a major role in the rate-limiting step of tolyl methylhydroxylation. To a lesser extent, CYP2C8 and CYP2C18 are also involved.
The main metabolic pathways include:
-
Methyl-hydroxylation of the tolyl group to form metabolite M1 (a hydroxy metabolite).
-
Ring hydroxylation to form metabolite M3.
-
Oxidation of the M1 metabolite to the corresponding carboxylic acid, metabolite M5.
Metabolites M1 and M3 are pharmacologically active, contributing to the overall diuretic effect of Torsemide.
Below is a diagram illustrating the primary metabolic pathway of Torsemide.
Caption: Metabolic pathway of Torsemide to its major metabolites M1, M3, and M5.
Data Presentation: Quantitative Analysis
The use of this compound as an internal standard significantly improves the performance of bioanalytical methods. The following tables summarize typical pharmacokinetic parameters of Torsemide and its metabolites and demonstrate the expected performance of an LC-MS/MS assay using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Torsemide and its Metabolites in Healthy Volunteers
| Parameter | Torsemide | Metabolite M1 | Metabolite M3 | Metabolite M5 | Reference |
| Elimination Half-life (t½) | ~3.5 hours | Similar to Torsemide | Similar to Torsemide | Similar to Torsemide | |
| Urinary Excretion (% of dose) | ~25% | ~11% | ~3% | ~44% | |
| Systemic Clearance (CL) | ~41 mL/min | - | - | - | |
| Volume of Distribution (Vd) | 12-15 L | - | - | - | |
| Bioavailability | 80-90% | - | - | - |
Table 2: Representative LC-MS/MS Method Performance Comparison
| Parameter | With this compound (IS) | With Structural Analog (IS) | Reference |
| Accuracy (% Bias) | -2.5% to +3.8% | -15.2% to +12.5% | |
| Precision (%CV) | ≤ 5.1% | ≤ 14.8% | |
| Linearity (r²) | > 0.998 | > 0.990 | |
| Extraction Recovery | Consistent and reproducible | More variable |
Experimental Protocols
The following are detailed protocols for key experiments in drug metabolism studies where this compound would be utilized as an internal standard.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate of disappearance of a parent drug (Torsemide) when incubated with human liver microsomes, providing an indication of its intrinsic clearance.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay of Torsemide.
Materials:
-
Torsemide
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Torsemide in DMSO.
-
Prepare a working solution of Torsemide by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.
-
Prepare the internal standard (IS) quenching solution: 100 ng/mL of this compound in ice-cold acetonitrile.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm 198 µL of the HLM suspension and 2 µL of the 1 µM Torsemide working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of the ice-cold IS quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples via a validated LC-MS/MS method.
-
Calculate the peak area ratio of Torsemide to this compound at each time point.
-
Plot the natural logarithm of the percentage of Torsemide remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: Quantitative Analysis of Hydroxy Torsemide in Plasma Samples
This protocol describes the quantification of the metabolite Hydroxy Torsemide in plasma samples from a pharmacokinetic study, using this compound as the internal standard.
Workflow Diagram:
Caption: Workflow for the quantitative analysis of Hydroxy Torsemide in plasma.
Materials:
-
Plasma samples from subjects dosed with Torsemide
-
Hydroxy Torsemide reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Ultrapure water
-
Control human plasma
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Hydroxy Torsemide and this compound in methanol.
-
Prepare a series of calibration standards (e.g., 1-2500 ng/mL) by spiking control human plasma with the Hydroxy Torsemide stock solution.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Prepare the IS working solution (e.g., 100 ng/mL of this compound) in 50:50 acetonitrile:water.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and QCs into labeled microcentrifuge tubes.
-
To each tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 2 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Example LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
Example MS/MS Conditions (Negative Ion Mode):
-
Monitor the specific precursor-to-product ion transitions for Hydroxy Torsemide and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Hydroxy Torsemide to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of Hydroxy Torsemide in the plasma samples and QCs by back-calculating from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of Hydroxy Torsemide in various biological matrices. Its use as an internal standard in LC-MS/MS-based drug metabolism studies allows for robust and reliable data generation, which is critical for the successful development of new pharmaceutical agents. The protocols provided herein offer a comprehensive guide for the effective incorporation of this compound in your research.
References
Application Note: High-Throughput Analysis of Hydroxy Torsemide-d7 using UHPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the separation and quantification of Hydroxy Torsemide-d7 in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a deuterated internal standard for the major metabolite of the diuretic drug Torsemide, is crucial for accurate pharmacokinetic and bioequivalence studies. The described method provides excellent chromatographic resolution, high sensitivity, and a short analysis time, making it suitable for high-throughput clinical and research applications.
Introduction
Torsemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for managing hypertension.[1] The drug is extensively metabolized in the liver by the cytochrome P450 system, primarily CYP2C9, into several metabolites.[1][2] The primary active metabolite is Hydroxy Torsemide (Metabolite M1), formed by the hydroxylation of the methyl group on the tolyl moiety.[1][3] Accurate quantification of Torsemide and its metabolites is essential for understanding its pharmacokinetic profile. Deuterated internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing.
This application note provides a detailed protocol for the optimal liquid chromatography conditions for the separation of this compound, along with the corresponding mass spectrometry parameters for its detection.
Experimental
Instrumentation and Consumables
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column is recommended for optimal separation. Several sources indicate good performance with C18 columns.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid or ammonium formate for mobile phase modification.
Sample Preparation
A protein precipitation or liquid-liquid extraction method is typically employed for the extraction of this compound from biological matrices such as plasma or urine.
Protein Precipitation Protocol:
-
To 100 µL of plasma/urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Optimal Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Optimal Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 372.2 |
| Product Ion (Q3) | m/z 286.1 (quantifier), m/z 183.1 (qualifier) |
| Collision Energy | Optimized for the specific instrument, typically 20-30 eV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The precursor ion for this compound is calculated based on the molecular weight of Hydroxy Torsemide (364.4 g/mol ) plus the mass of seven deuterium atoms, accounting for the protonation in positive ESI mode.
Results and Discussion
The described UHPLC-MS/MS method provides a sharp and symmetrical peak for this compound, with a retention time of approximately 2.2 minutes. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid as a modifier ensures good separation from endogenous matrix components and other metabolites of Torsemide. The mass spectrometry detection in MRM mode offers high selectivity and sensitivity, allowing for accurate quantification at low concentrations.
Conclusion
This application note details a highly efficient and sensitive UHPLC-MS/MS method for the separation and quantification of this compound. The provided protocol, including sample preparation, liquid chromatography conditions, and mass spectrometry parameters, can be readily implemented in clinical and research laboratories for pharmacokinetic studies of Torsemide. The method's high throughput and robustness make it an ideal choice for the routine analysis of a large number of samples.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
References
Troubleshooting & Optimization
Troubleshooting guide for poor chromatographic peak shape of Hydroxy Torsemide-d7
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Hydroxy Torsemide-d7.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
Poor chromatographic peak shape for this compound can manifest in several ways, including:
-
Peak Tailing: The peak has an asymmetry where the latter half is broader than the front half.
-
Peak Fronting: The peak has an asymmetry where the front half is broader than the latter half.
-
Split Peaks: The peak appears as two or more unresolved or partially resolved peaks.
-
Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity.
Q2: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing is a common issue and can be caused by several factors. The underlying cause often involves secondary interactions between the analyte and the stationary phase.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Uncapped silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte. Hydroxy Torsemide has a basic aminopyridine moiety (pKa ~4.01) that can contribute to this.[1] Solution: - Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). - Lower the mobile phase pH to fully protonate the basic group (e.g., pH < 3). - Add a competitive base (e.g., triethylamine) to the mobile phase to mask the silanol groups. |
| Mobile Phase pH Close to pKa | If the mobile phase pH is close to the pKa of Hydroxy Torsemide (strongest acidic pKa ~5.71, strongest basic pKa ~4.01), both ionized and non-ionized forms of the analyte may exist, leading to tailing.[1] Solution: - Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values. For this compound, a pH below 3 or above 7 would be ideal to ensure a single ionic form.[2][3] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[4] Solution: - Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Accumulation of sample matrix components or harsh mobile phase conditions can damage the stationary phase. Solution: - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections can cause peak broadening and tailing. Solution: - Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. - Ensure all fittings are properly tightened. |
Q3: I am observing peak fronting for this compound. What should I investigate?
Peak fronting is less common than tailing but can significantly impact quantification.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Sample Overload (Concentration) | A highly concentrated sample can lead to fronting. Solution: - Dilute the sample. |
| Poor Sample Solubility | If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the column, leading to a distorted peak. Hydroxy Torsemide is sparingly soluble in aqueous solutions. Solution: - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. - Reduce the injection volume. |
| Column Collapse | A void at the head of the column can cause peak distortion. Solution: - Reverse flush the column (if recommended by the manufacturer). - Replace the column if the void is significant. |
Q4: Why am I seeing split peaks for this compound?
Split peaks can be particularly problematic and may indicate more than one issue.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Chromatographic Isotope Effect | A common phenomenon with deuterated standards is a slight retention time difference between the deuterated and non-deuterated (or partially deuterated) analogs. This "deuterium isotope effect" can result in peak splitting if the separation is not complete. Deuterated compounds often elute slightly earlier in reversed-phase chromatography. Solution: - Optimize the mobile phase gradient to improve the separation of the isotopic peaks. A shallower gradient may be necessary. - Ensure the isotopic purity of the this compound standard is high. |
| Contamination at Column Inlet | A partially blocked frit or contamination at the head of the column can cause the sample band to split as it enters the column. Solution: - Reverse flush the column. - If the problem persists, replace the column inlet frit or the entire column. |
| Injection Solvent Incompatibility | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting. Solution: - Prepare the sample in the initial mobile phase or a weaker solvent. |
| Co-elution with an Impurity | An impurity in the sample or from the system may be co-eluting with the analyte. Solution: - Analyze a blank injection to check for system peaks. - Modify the mobile phase composition or gradient to improve separation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.
Experimental Protocols
Method Development Considerations for this compound:
Based on established methods for Torsemide and its metabolites, a good starting point for an LC-MS/MS method would be:
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A shallow gradient starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Sample Diluent: Initial mobile phase conditions or a weaker solvent.
Physicochemical Data for Hydroxy Torsemide:
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₄O₄S |
| Molecular Weight | 364.4 g/mol |
| Strongest Acidic pKa | 5.71 |
| Strongest Basic pKa | 4.01 |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in DMSO. |
References
- 1. Human Metabolome Database: Showing metabocard for hydroxytorsemide (HMDB0060982) [hmdb.ca]
- 2. agilent.com [agilent.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating matrix effects in Hydroxy Torsemide-d7 bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Hydroxy Torsemide-d7. The information is designed to help identify and mitigate matrix effects, ensuring accurate and reliable quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Hydroxy Torsemide, due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis by LC-MS/MS. Biological matrices contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the bioanalytical method.
Q2: Why is a deuterated internal standard like this compound used in the bioanalysis?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects.[1] Because the SIL internal standard is chemically and structurally almost identical to the analyte (Hydroxy Torsemide), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision. The mass difference due to deuterium labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?
A3: Matrix effects are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source. Key contributing factors include:
-
Competition for Charge: Endogenous compounds in the sample matrix can compete with the analyte for available protons or charge, reducing the analyte's ionization efficiency.[2]
-
Alteration of Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the electrospray ionization (ESI) droplets. This can hinder solvent evaporation and suppress the release of gas-phase analyte ions.[2]
-
Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed in the liquid phase.[2]
Q4: What are the common strategies to identify and quantify matrix effects?
A4: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of the analyte indicates ion suppression or enhancement, respectively, at specific retention times.
-
Post-Extraction Spike Method: This is a quantitative method. The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte response across different lots of matrix | Lot-to-lot differences in matrix composition leading to variable matrix effects. | Evaluate matrix effect across at least six different lots of the biological matrix. If variability is high, optimize the sample cleanup procedure to remove more interfering components. |
| Significant ion suppression observed for both Hydroxy Torsemide and this compound | High concentration of co-eluting phospholipids or other endogenous components. | Improve sample preparation: Switch from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more effective removal of interfering substances.[3] Optimize the chromatographic method to achieve better separation of the analyte from the matrix components. |
| Poor peak shape for Hydroxy Torsemide | Sub-optimal chromatographic conditions or interaction with active sites on the column. | Adjust the mobile phase pH or organic solvent composition. Consider using a different column chemistry (e.g., a column with end-capping). |
| Inconsistent internal standard (this compound) response | Degradation of the internal standard, inconsistent sample preparation, or interference from the matrix. | Verify the stability of the internal standard in the matrix and during storage. Ensure precise and consistent execution of the sample preparation protocol. Check for any co-eluting peaks at the mass transition of the internal standard in blank matrix samples. |
| Analyte and internal standard do not co-elute perfectly | Isotopic effects of deuterium labeling can sometimes cause a slight shift in retention time on certain columns. | While minor shifts are often tolerated, significant separation can compromise the correction for matrix effects. Consider using a column with slightly lower resolution to ensure complete co-elution. Alternatively, ensure that the region of ion suppression is broad enough to affect both the analyte and internal standard similarly despite the slight separation. |
Quantitative Data Summary
The following tables summarize typical parameters for the bioanalysis of Torsemide, the parent drug of Hydroxy Torsemide. These can be used as a starting point for method development for this compound.
Table 1: Example LC-MS/MS Parameters for Torsemide Analysis
| Parameter | Setting |
| LC Column | Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm, 5.0 µm) |
| Mobile Phase | Methanol: 10 mM Ammonium Formate (60:40, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Transition (Torsemide) | m/z 347.00 → [fragment ions] |
| Mass Transition (Hydroxy Torsemide) | m/z 363.00 → [fragment ions] (Predicted) |
| Mass Transition (this compound) | m/z 370.00 → [fragment ions] (Predicted) |
Note: Mass transitions for Hydroxy Torsemide and its d7-labeled internal standard are predicted based on the structure of Torsemide and its hydroxylated metabolites. These would need to be optimized experimentally.
Table 2: Method Validation Data for Torsemide Bioanalysis
| Parameter | Result | Reference |
| Linearity Range | 1 - 2500 ng/mL | |
| Correlation Coefficient (r) | > 0.998 | |
| Accuracy | 94.05% - 103.86% | |
| Precision (%CV) | < 8.37% | |
| Extraction Recovery (LLE) | 84.20% - 86.47% | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Torsemide and is a good starting point for Hydroxy Torsemide.
-
Pipette 200 µL of plasma sample into a clean centrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 2.0 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Hydroxy Torsemide and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the LLE protocol. Spike Hydroxy Torsemide and this compound into the final reconstituted extract at the same concentrations as Set A.
-
Set C (Blank Matrix): Extract blank plasma without adding the analyte or internal standard.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound bioanalysis.
Caption: Decision workflow for identifying and mitigating matrix effects.
References
Common sources of contamination in Hydroxy Torsemide-d7 analytical workflow
Welcome to the Technical Support Center for the analytical workflow of Hydroxy Torsemide-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on potential sources of contamination.
Q1: I am observing extraneous peaks (ghost peaks) in my chromatograms, even in blank injections. What are the likely sources of this contamination?
A1: Ghost peaks are a common issue in LC-MS analysis and typically originate from contamination within the analytical system or from the reagents and consumables used. The primary suspects include:
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that accumulate on the column and elute as distinct peaks, especially during gradient elution.[1] Water is a frequent culprit, as it can become contaminated with microorganisms or leachables from storage containers.
-
System Contamination: Carryover from previous injections is a major contributor.[1] Contaminants can adhere to the injector, tubing, seals, and the column itself. Pump seals and other plastic components within the HPLC system can also degrade and leach contaminants.
-
Sample Preparation: Contamination can be introduced during sample handling. Common sources include glassware that has not been properly cleaned, pipette tips, and plastic vials or caps.[1][2]
-
Leachables from Consumables: Plasticizers, such as phthalates, are ubiquitous and can leach from a variety of plastic materials, including solvent bottles, tubing, and vial caps.[3] These compounds are often observed as background ions or distinct peaks in the chromatogram.
Troubleshooting Steps:
-
Isolate the Source:
-
Run a Blank Gradient: Perform a gradient run without an injection to see if the ghost peaks are still present. This helps to determine if the contamination is from the mobile phase or the LC system itself.
-
Inject Pure Solvent: Inject the solvent used for sample dissolution to check for contamination from the solvent or the vial.
-
Systematic Component Check: If the source is still unclear, systematically bypass components (e.g., remove the column) to pinpoint the contaminated part of the system.
-
-
Mitigation Strategies:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Proper Solvent Handling: Store solvents in clean glass reservoirs and avoid using plastic containers for aqueous solutions.
-
Thorough Cleaning Protocols: Implement regular and thorough cleaning of the LC system, including the injector, tubing, and ion source.
-
Minimize Plastic Use: Where possible, use glassware instead of plastic for sample preparation and storage. If plastic is necessary, use polypropylene or polyethylene, which have lower leachables compared to other plastics.
-
Q2: My this compound internal standard response is inconsistent or declining over a run sequence. Could this be due to contamination?
A2: Yes, inconsistent or declining internal standard (IS) signal can be a sign of contamination, although other factors can also be at play. Here’s how contamination can affect the IS response:
-
Ion Suppression: Co-eluting contaminants from the sample matrix or the system can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a lower signal.
-
Adsorption: The active sites on a contaminated column or system components can adsorb the IS, leading to peak tailing and a decrease in the peak area over time.
-
Degradation: Contaminants in the mobile phase or sample matrix could potentially contribute to the degradation of the analyte on-column or in the ion source.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare samples in a clean, well-characterized matrix to assess the degree of ion suppression or enhancement.
-
Check for Carryover: Inject a blank sample immediately after a high-concentration sample to see if there is any carryover that could be affecting subsequent injections.
-
Inspect the Column: A contaminated or old column can lead to poor peak shape and signal loss. Flushing the column or replacing it may be necessary.
-
Clean the Ion Source: A dirty ion source is a common cause of signal suppression and instability. Regular cleaning is essential for maintaining sensitivity.
Q3: I am observing a chromatographic separation between Hydroxy Torsemide and its deuterated internal standard (this compound). What could be the cause?
A3: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect." The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to subtle differences in retention time, especially in reversed-phase chromatography. However, significant separation is often indicative of other issues:
-
Column Overloading: Injecting too much sample can lead to peak distortion and apparent separation.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its deuterated analog, potentially affecting their interaction with the stationary phase differently.
-
Column Temperature: Inconsistent column temperature can lead to shifts in retention time.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the mobile phase composition or gradient to minimize the separation.
-
Column: Try a different column with a different stationary phase chemistry.
-
-
Reduce Injection Volume: Dilute the sample to avoid overloading the column.
-
Ensure Stable Conditions: Maintain a consistent mobile phase pH and column temperature throughout the analytical run.
Q4: Can deuterium exchange in this compound be a source of analytical error?
A4: Yes, hydrogen-deuterium (H/D) exchange can be a source of analytical variability if the deuterium labels are on labile positions (e.g., on -OH, -NH, or -SH groups). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
Troubleshooting and Prevention:
-
Review the Certificate of Analysis: Confirm the location of the deuterium labels on the this compound molecule. Ideally, the labels should be on stable positions, such as carbon atoms not prone to enolization.
-
Control pH: Avoid highly acidic or basic conditions in the mobile phase and sample solutions, as these can catalyze H/D exchange.
-
Optimize MS Source Conditions: High temperatures in the ion source can sometimes promote H/D exchange. Optimize source parameters to use the lowest temperature that provides adequate sensitivity.
-
Use D₂O in Mobile Phase: For mechanistic studies or to confirm H/D exchange, D₂O can be used as a component of the mobile phase to observe the exchange process.
Experimental Protocols
Protocol 1: General LC-MS System Cleaning Procedure
This protocol is a general guideline for cleaning a contaminated LC-MS system. Always refer to the manufacturer's recommendations for your specific instrument.
-
System Flush (without column):
-
Disconnect the column and connect the injector directly to the detector with a union.
-
Flush the system sequentially with the following solvents at a low flow rate (e.g., 0.2-0.5 mL/min) for at least 30 minutes each:
-
LC-MS grade water
-
Isopropanol (IPA)
-
Methanol
-
Acetonitrile
-
Re-equilibrate with your initial mobile phase conditions.
-
-
-
Injector and Needle Wash:
-
Clean the needle wash port and replace the wash solvents. A common wash solution is a mixture of water, methanol, and isopropanol.
-
Inspect and, if necessary, replace the injector rotor seal, as it is a common site for contamination buildup.
-
-
Ion Source Cleaning:
-
Follow the manufacturer's instructions for cleaning the ion source. This typically involves disassembling the source and cleaning the components (e.g., capillary, skimmer, lenses) with appropriate solvents (e.g., methanol, acetonitrile, or a mild detergent solution followed by thorough rinsing with water and organic solvent).
-
Protocol 2: Sample Preparation to Minimize Plasticizer Contamination
Plasticizers are a pervasive source of contamination. This protocol provides steps to minimize their introduction during sample preparation.
-
Use Glassware: Whenever possible, use glassware (e.g., volumetric flasks, vials, pipettes) that has been thoroughly cleaned.
-
Glassware Cleaning:
-
Rinse glassware with a high-purity organic solvent (e.g., methanol or acetone).
-
If necessary, sonicate the glassware in a detergent solution, followed by extensive rinsing with deionized water and then a final rinse with a high-purity organic solvent.
-
-
Avoid Plastic Consumables:
-
If plastic vials are unavoidable, use those made of polypropylene (PP).
-
Use vial caps with PTFE/silicone septa.
-
-
Solvent and Reagent Purity:
-
Use the highest grade of solvents available (LC-MS or equivalent).
-
Prepare fresh reagents and mobile phases daily.
-
-
Laboratory Environment:
-
Maintain a clean laboratory environment to minimize airborne contaminants.
-
Wear nitrile gloves, as vinyl gloves can be a source of phthalate contamination.
-
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis and their Potential Sources
| Contaminant Class | Common Examples | Primary Sources |
| Plasticizers | Phthalates (e.g., DEHP, DBP), Adipates | Plastic containers, tubing, vial caps, gloves, lab environment |
| Slip Agents | Erucamide, Oleamide | Polypropylene labware (e.g., pipette tips, vials) |
| Antioxidants | Butylated hydroxytoluene (BHT) | Plastics, solvents |
| Detergents | Polyethylene glycols (PEGs), Triton X-100 | Incomplete rinsing of glassware |
| Matrix Components | Phospholipids, proteins, salts | Biological samples (e.g., plasma, urine) |
Visualizations
Caption: Potential contamination points in the this compound analytical workflow.
Caption: A troubleshooting decision tree for identifying contamination sources.
References
Addressing and correcting for variability in Hydroxy Torsemide-d7 internal standard response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in the internal standard (IS) response of Hydroxy Torsemide-d7. This resource is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is this compound used for the analysis of Hydroxy Torsemide?
An internal standard (IS) is a compound with a known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing.[1][2][3] Its purpose is to compensate for variability that may occur during sample preparation, injection, and analysis.[1][2] By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.
This compound is a stable isotope-labeled (SIL) internal standard for Hydroxy Torsemide. SIL internal standards are considered the gold standard in bioanalysis because they have nearly identical chemical and physical properties to the analyte. This ensures that they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can arise from several factors throughout the analytical workflow. The most common causes can be categorized as:
-
Sample Preparation Issues: Inconsistent extraction recovery, pipetting errors during the addition of the IS, or incomplete mixing can lead to significant variability.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement. This effect can vary between different samples and lots of matrix.
-
Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler, can contribute to IS variability. A partial blockage of the autosampler needle has been identified as a potential cause of random drops in IS response.
-
Internal Standard Stability: Degradation of the this compound internal standard in the sample or stock solution can lead to a decreased response.
Q3: How can I troubleshoot unexpected variability in my this compound response?
A systematic approach is crucial for identifying the root cause of internal standard variability. The following workflow can guide your troubleshooting efforts:
Caption: A systematic workflow for troubleshooting internal standard variability.
Q4: What are acceptable limits for internal standard response variability?
Regulatory agencies like the FDA recommend monitoring the internal standard response. While there are no universally mandated acceptance criteria, a common practice in many laboratories is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls in the same analytical run. It is important to establish and follow a standard operating procedure (SOP) for identifying and handling samples with unacceptable IS responses.
Troubleshooting Guides
Guide 1: Addressing Variability Due to Sample Preparation
Inconsistent sample preparation is a frequent source of internal standard variability. This guide provides steps to identify and mitigate these issues.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Error | Re-prepare a subset of affected samples, paying close attention to pipetting technique. Use a calibrated pipette. | Consistent IS response in the re-prepared samples. |
| Incomplete Mixing | Vortex samples thoroughly after the addition of the internal standard and during extraction steps. | Reduced variability in IS response across the batch. |
| Incorrect IS Concentration | Prepare a fresh stock solution of this compound and re-prepare standards and QCs. | IS response returns to the expected range. |
| Inconsistent Extraction Recovery | Optimize the extraction procedure. Test different extraction solvents or consider solid-phase extraction (SPE) for cleaner extracts. | Improved consistency of IS response and potentially reduced matrix effects. |
Guide 2: Correcting for Matrix Effects
Matrix effects, such as ion suppression or enhancement, can significantly impact the this compound response. These effects occur when co-eluting matrix components interfere with the ionization of the analyte and internal standard.
| Corrective Action | Description | Benefit |
| Chromatographic Optimization | Modify the LC gradient to better separate this compound from interfering matrix components. | Reduces ion suppression/enhancement by minimizing co-elution. |
| Matrix-Matched Calibration | Prepare calibration standards and quality controls in the same biological matrix as the study samples. | Compensates for consistent matrix effects across all samples. |
| Standard Addition | Add known amounts of the analyte to the sample and determine the concentration by extrapolation. | Corrects for sample-specific matrix effects. |
Experimental Protocols
Protocol 1: Standard Addition Method
The standard addition method is a powerful technique to correct for proportional matrix effects.
Caption: Workflow for the standard addition method.
Methodology:
-
Divide the unknown sample into at least four equal aliquots.
-
Leave one aliquot unspiked. To the remaining aliquots, add known and increasing amounts of a standard Hydroxy Torsemide solution.
-
Add a constant, known amount of this compound internal standard to all aliquots.
-
Process and analyze all samples using the established LC-MS/MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the added analyte.
-
Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.
Protocol 2: Matrix-Matched Calibration
This method helps to mitigate consistent matrix effects by preparing the calibration curve in a matrix that is identical to the study samples.
Methodology:
-
Obtain a pool of blank biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Hydroxy Torsemide.
-
Add a constant, known amount of this compound internal standard to each calibration standard.
-
Process and analyze the matrix-matched calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio versus the nominal concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples from this calibration curve.
Torsemide Metabolism
Understanding the metabolic pathway of Torsemide can provide context for the analysis of its metabolite, Hydroxy Torsemide. Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9, to form Hydroxy Torsemide.
References
Best practices for preventing the degradation of Hydroxy Torsemide-d7 during sample handling
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of Hydroxy Torsemide-d7 to ensure sample integrity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide.[1][2] Deuterated compounds, where hydrogen atoms are replaced by their stable heavy isotope deuterium, are primarily used as internal standards in quantitative bioanalysis by mass spectrometry (MS).[3][4] Their key advantages include:
-
Co-elution with the Analyte: They behave almost identically to the non-labeled analyte during chromatographic separation.[5]
-
Mass Differentiation: They are easily distinguished from the analyte by the mass spectrometer.
-
Correction for Variability: They help correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.
Q2: What are the main factors that can cause the degradation of this compound?
While specific degradation data for this compound is limited, the stability of its parent compound, Torsemide, provides critical insights. Torsemide is known to be unstable in solution under several conditions:
-
Hydrolysis: The sulfonylurea moiety is vulnerable to hydrolysis under acidic, neutral, and alkaline conditions, especially when combined with elevated temperatures. This is a primary degradation pathway.
-
Thermal Stress: Increased temperature accelerates the rate of hydrolysis and other degradation reactions in solution. The solid form is comparatively more stable.
-
Oxidation: While more resistant to oxidation than hydrolysis, degradation can occur under extreme oxidative stress.
-
Moisture: Like many deuterated compounds, this compound can be hygroscopic. Absorbed moisture can compromise the stability of the solid compound and the accuracy of solution concentrations.
Based on studies of the parent compound, Torsemide is not significantly affected by photolytic (light) stress.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the standard. Different conditions apply to the solid form versus solutions.
| Form | Temperature | Atmosphere | Light Condition | Notes |
| Solid Compound | -20°C (Recommended) | Store in a desiccator under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Protect from light by using amber vials or storing in the dark. | Minimizes moisture absorption and thermal degradation. |
| Stock Solutions | -20°C or -80°C | Use tightly sealed vials with PTFE-lined caps. | Protect from light by using amber vials. | Prepare in a high-quality, anhydrous solvent. Avoid repeated freeze-thaw cycles. |
| Working Solutions | 2-8°C | Tightly sealed vials. | Protect from light. | For short-term use (e.g., during a sample run). Prepare fresh from stock solution as needed. |
Q4: How can I prevent H-D exchange for this deuterated standard?
Hydrogen-Deuterium (H-D) exchange occurs when deuterium atoms on the molecule are replaced by protons from the surrounding environment. To prevent this:
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.
-
Avoid Protic Solvents: Avoid exposure to protic solvents like water or methanol, unless they are deuterated.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying at 150°C for several hours and cooling in a desiccator.
-
Inert Atmosphere: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., a glove box or nitrogen blanket) to minimize exposure to atmospheric moisture.
Troubleshooting Guide
Problem 1: I am observing a decreasing analyte signal in my QC samples over the course of an analytical run.
-
Possible Cause: This often indicates short-term instability of the analyte in the autosampler. This compound, like its parent compound, can be susceptible to hydrolysis, which may be accelerated by the temperature of the autosampler tray.
-
Solution:
-
Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10°C) to slow down potential degradation.
-
Limit Sample Residence Time: Inject samples as soon as possible after they are placed in the autosampler. For long runs, consider preparing sample sets in smaller batches.
-
Check Sample pH: The stability of Torsemide is pH-dependent. Ensure the final pH of your prepared sample is compatible with the analyte's stability profile. A study on a compounded Torsemide suspension found it was stable when buffered to a pH of 8.3.
-
Problem 2: My chromatogram shows several unexpected peaks that are not present in a freshly prepared standard.
-
Possible Cause: These peaks are likely degradation products. Forced degradation studies on Torsemide show that hydrolysis is a major pathway, leading to the formation of related impurities.
-
Solution:
-
Confirm Degradation: Re-prepare a fresh standard and compare its chromatogram to the older sample to confirm the new peaks are from degradation.
-
Investigate Storage: Review the storage conditions of the solution. Was it stored at the correct temperature? Was the vial properly sealed? Was it exposed to light for a prolonged period?
-
Use Mass Spectrometry to Identify: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. The primary hydrolytic degradation product of Torsemide (R2) has a molecular weight corresponding to the loss of the isopropyl-urea group. You can look for a corresponding mass for the deuterated analog.
-
Problem 3: I am seeing high variability (%RSD) between my sample replicates.
-
Possible Cause: While this can have many causes, inconsistent sample handling can lead to variable degradation between replicates. It can also be caused by moisture absorption if the solid standard is not handled properly.
-
Solution:
-
Standardize Workflow: Ensure every step of the sample preparation process is consistent, from the time taken to uncap the standard vial to the vortexing time. The goal is to expose each sample to the same conditions for the same duration.
-
Proper Handling of Solid: When weighing the solid standard, do so in a controlled environment with low humidity. Do not leave the container open to the atmosphere for longer than necessary.
-
Ensure Homogeneity: Ensure stock and working solutions are completely homogenous before aliquoting. Vortex solutions thoroughly after preparation and before each use.
-
Visualization of Workflows and Degradation
To minimize degradation, a strict and consistent sample handling workflow is essential.
Caption: Diagram 1: Recommended Sample Handling Workflow
The degradation of this compound is expected to follow pathways similar to its parent compound, Torsemide.
Caption: Diagram 2: Potential Degradation Pathways of Torsemide
Data and Protocols
Summary of Torsemide Stability Under Forced Degradation
The following table summarizes findings from a forced degradation study on the parent compound, Torsemide, which indicates its primary vulnerabilities.
| Stress Condition | Conditions Applied | Observation | Primary Degradation Product |
| Acid Hydrolysis | 1.0 M HCl at 70°C for 24h | Significant degradation (~18.7%) | Hydrolysis Product (R2) |
| Base Hydrolysis | 0.1 M NaOH at 70°C | Degradation observed | Hydrolysis Product (R2) |
| Neutral Hydrolysis | Water at 70°C | Degradation observed | Hydrolysis Product (R2) |
| Oxidation | 30% H₂O₂ at room temp. | Minor degradation | Torsemide N-oxide and R2 N-oxide |
| Thermal (Solution) | 70°C | Degradation observed | Hydrolysis Product (R2) |
| Thermal (Solid) | Dry Heat | Relatively stable | Not significant |
| Photolysis | UV Light | No degradation observed | Not applicable |
Experimental Protocol: Short-Term Solution Stability Assessment
This protocol outlines a basic experiment to assess the stability of a this compound working solution in an autosampler over 24 hours.
1. Objective: To determine the short-term stability of this compound in the analytical solvent matrix when kept in an autosampler at a specific temperature (e.g., 10°C).
2. Materials:
-
This compound certified reference material
-
Anhydrous, HPLC-grade solvent (e.g., Acetonitrile, Methanol)
-
HPLC-grade water and appropriate buffers/additives (e.g., Ammonium Acetate)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
-
Validated LC-MS/MS system
3. Procedure:
-
Prepare Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in a suitable anhydrous solvent (e.g., DMSO) to create a 1 mg/mL stock solution in a Class A volumetric flask.
-
Prepare Working Solution: Dilute the stock solution with your mobile phase or a compatible solvent to a final concentration typical for your assay (e.g., 100 ng/mL). Prepare enough volume for all time points (e.g., 5 mL).
-
Prepare T=0 Samples: Aliquot the working solution into three separate autosampler vials. These will be your T=0 (initial time point) samples. Inject them immediately onto the LC-MS/MS system and record the peak area.
-
Store Remaining Solution: Place the flask containing the remaining working solution in the autosampler, maintained at the desired temperature (e.g., 10°C).
-
Analyze at Time Points: At specified intervals (e.g., T=4h, 8h, 12h, 24h), aliquot the solution from the flask into three new autosampler vials and inject them.
-
Data Analysis:
-
Calculate the mean peak area for the three replicates at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at T=0.
-
Calculate the percent recovery at each time point: (% Recovery) = (Mean Area at Tx / Mean Area at T0) * 100
-
The compound is considered stable if the recovery is within an acceptable range (e.g., 90-110% or 85-115%, depending on assay requirements).
-
References
Validation & Comparative
A Comparative Analysis of Hydroxy Torsemide-d7 and Other Internal Standards for Torsemide Quantification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical determinant of accuracy and reliability in the bioanalysis of torsemide. This guide provides a comprehensive comparative analysis of Hydroxy Torsemide-d7 against other commonly employed internal standards, supported by experimental data and detailed methodologies. The ideal internal standard should mimic the analyte's physicochemical properties, extraction recovery, and ionization response to ensure robust and accurate quantification.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound and Torsemide-d7, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their key advantage lies in their near-identical chemical structure and physicochemical properties to the analyte, with the only significant difference being their mass. This structural similarity ensures that the SIL internal standard co-elutes with the analyte, experiencing the same matrix effects and variability during sample preparation and analysis, thus providing the most accurate correction.
Comparative Performance Data
Performance of Torsemide-d7 (as a proxy for this compound)
A bioanalytical method for torsemide in human K2EDTA plasma utilizing Torsemide-d7 as the internal standard demonstrated acceptable accuracy and precision. The quality control (QC) samples were within the acceptable limits of ≤15% for accuracy and precision, and ≤20% at the lower limit of quantitation (LLOQ), meeting the requirements of the U.S. Food and Drug Administration (FDA)[1].
Table 1: Bioanalytical Method Validation Summary for Torsemide using Torsemide-d7 Internal Standard [1]
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy and Precision | ||
| LLOQ QC | Within ±20% | Meets acceptance criteria |
| Low, Mid, High QC | Within ±15% | Meets acceptance criteria |
| Incurred Sample Reanalysis | ≥67% of samples within ±20% of original | Meets acceptance criteria |
Performance of Tolbutamide (A Structural Analog Internal Standard)
A sensitive and selective HPLC-ESI-MS method was developed and validated for the determination of torsemide in human plasma using tolbutamide as the internal standard[2]. The validation results are summarized below.
Table 2: Bioanalytical Method Validation Summary for Torsemide using Tolbutamide Internal Standard [2]
| Validation Parameter | Concentration (ng/mL) | Result |
| Linearity | 1–2500 | r = 0.9984 |
| Accuracy (%) | 3 | 103.86 |
| 800 | 94.05 | |
| 2000 | 95.53 | |
| Precision (RSD, %) | ||
| Intra-batch | 3 | 10.07 |
| 800 | 4.70 | |
| 2000 | 5.31 | |
| Inter-batch | 3 | 8.95 |
| 800 | 6.23 | |
| 2000 | 7.11 | |
| Extraction Recovery (%) | 3 | 86.47 ± 8.67 |
| 800 | 85.54 ± 2.86 | |
| 2000 | 84.20 ± 2.63 | |
| Tolbutamide (IS) | 10000 | 99.36 ± 5.98 |
Experimental Protocols
Method Using Torsemide-d7 as Internal Standard
-
Sample Preparation: Torsemide and its internal standard, Torsemide-d7, were extracted from human K2EDTA plasma using a protein precipitation method[1].
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used for the quantification.
Method Using Tolbutamide as Internal Standard
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (tolbutamide, 10 µg/mL).
-
Add 50 µL of 0.1 M HCl and vortex.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness at 40°C under a nitrogen stream.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm).
-
Mobile Phase: Methanol: 10 mM ammonium formate (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: m/z 347.00 for torsemide and m/z 269.00 for tolbutamide.
-
Visualization of Methodologies
References
Cross-validation of analytical methods for Hydroxy Torsemide-d7 across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Hydroxy Torsemide-d7, a deuterated internal standard of a key metabolite of the diuretic drug Torsemide. Ensuring the consistency and reliability of analytical data across different laboratories is paramount in drug development. This document outlines the experimental protocols and data presentation necessary for a successful inter-laboratory comparison.
Introduction to Cross-Validation
Cross-validation of an analytical method is the process of demonstrating that two or more laboratories, using the same or different analytical methods, can obtain comparable results for the same set of samples. This is a critical step in method transfer, ensuring data integrity in multi-site clinical trials and collaborative research. This guide will walk through a hypothetical cross-validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound between two laboratories: Lab A and Lab B.
Metabolic Pathway of Torsemide
Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor to its biotransformation.[1][2][3] One of the key metabolic pathways is the hydroxylation of the tolyl group, leading to the formation of Hydroxy Torsemide. Understanding this pathway is crucial for interpreting bioanalytical data.
Metabolic pathway of Torsemide to Hydroxy Torsemide.
Experimental Workflow for Cross-Validation
A typical workflow for a cross-validation study involves several key steps, from the initial planning and protocol agreement to the final data analysis and reporting. This ensures that both laboratories are aligned on the procedures and acceptance criteria.
Experimental workflow for a cross-laboratory validation study.
Experimental Protocols
Sample Preparation (Human Plasma)
-
Objective: To extract this compound from human plasma samples.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of an internal standard working solution (e.g., a different deuterated analog if available, or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
-
Data Comparison
The following tables present hypothetical but realistic data for a cross-validation study between Lab A and Lab B.
Table 1: Linearity of Calibration Curves
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Concentration Range (ng/mL) | 1 - 1000 | 1 - 1000 | Identical |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | ≥ 0.995 |
| Back-calculated Concentrations | Within ±15% of nominal | Within ±15% of nominal | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Lab A | Lab B | Acceptance Criteria |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | |
| Low QC (3 ng/mL) | 4.2 | -2.5 | 5.1 |
| Mid QC (50 ng/mL) | 3.1 | 1.2 | 3.8 |
| High QC (800 ng/mL) | 2.5 | -0.8 | 3.2 |
Table 3: Cross-Validation of Incurred Samples
A set of 20 incurred samples were analyzed in both laboratories. The percentage difference between the results was calculated using the formula: (% Difference) = ((Lab A - Lab B) / Mean(Lab A, Lab B)) * 100.
| Parameter | Result | Acceptance Criteria |
| Samples with % Difference ≤ 20% | 19 out of 20 (95%) | At least 67% of samples |
| Mean % Difference | 4.8% | N/A |
Conclusion
This guide provides a foundational framework for conducting a cross-validation study for an analytical method for this compound. The presented hypothetical data illustrates the expected performance of a well-validated LC-MS/MS method. Successful cross-validation, as demonstrated by the data meeting the pre-defined acceptance criteria, provides confidence that the analytical method is robust and transferable between laboratories, ensuring the generation of reliable and comparable data in multi-site studies.
References
- 1. Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling [mdpi.com]
A Comparative Guide to Internal Standards for Torsemide Quantification: Focusing on Hydroxy Torsemide-d7
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of torsemide, a potent loop diuretic, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical to ensure the reliability of bioanalytical methods. This guide provides a comparative assessment of Hydroxy Torsemide-d7 and other commonly used internal standards for torsemide analysis, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix. Deuterated standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability in sample processing.
The following table summarizes the reported accuracy and precision data for this compound and two common alternative internal standards, Tolbutamide and Phenobarbitone.
| Internal Standard | Analyte | Matrix | Analytical Method | Accuracy (%) | Precision (%RSD) |
| This compound | Torsemide | Human K2EDTA Plasma | LC-MS/MS | Within acceptable limits (≤15% deviation, ≤20% at LLOQ)[1] | Within acceptable limits (≤15% RSD, ≤20% at LLOQ)[1] |
| Tolbutamide | Torsemide | Human Plasma | HPLC-ESI-MS | 94.05 - 103.86[2] | Intra-day: ≤ 8.37, Inter-day: Not specified[3] |
| Phenobarbitone | Torsemide & Spironolactone | Human Plasma | HPLC-PDA | Not explicitly stated for torsemide alone | Not explicitly stated for torsemide alone |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of torsemide using this compound and Tolbutamide as internal standards.
Method 1: Torsemide Quantification using this compound Internal Standard
This method is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[1]
-
Sample Preparation: Protein precipitation is employed to extract Torsemide and the internal standard, Torsemide-d7, from human K2EDTA plasma.
-
Chromatography: A high-performance liquid chromatography system is used for separation.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.
-
Internal Standard: Torsemide-d7 is used as the internal standard.
-
Validation: The method is validated to demonstrate that the accuracy and precision of quality control (QC) samples are within acceptable limits, which are typically ≤15% for accuracy and precision, and ≤20% at the lower limit of quantification (LLOQ).
Method 2: Torsemide Quantification using Tolbutamide Internal Standard
This method utilizes high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS).
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Tolbutamide).
-
Add 20 µL of 10% hydrochloric acid solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatography:
-
Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm)
-
Mobile Phase: Methanol with 10 mM ammonium formate (60:40, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI)
-
Monitored Ions: m/z 347.00 for torsemide and m/z 269.00 for tolbutamide (IS)
-
-
Internal Standard: Tolbutamide is used as the internal standard.
Torsemide Metabolic Pathway
Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9. The major metabolic pathway involves the oxidation of the tolyl group to form the hydroxymethyl metabolite (M1), which is further oxidized to the corresponding carboxylic acid (M3). A minor pathway involves hydroxylation of the aromatic ring. The major metabolite is pharmacologically inactive. Understanding this pathway is crucial for interpreting drug metabolism and potential drug-drug interactions.
Caption: Metabolic pathway of Torsemide via CYP2C9 oxidation.
Experimental Workflow for Torsemide Analysis
The following diagram illustrates a typical workflow for the bioanalysis of torsemide in plasma samples using an internal standard.
Caption: General workflow for torsemide bioanalysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance and reliability of Hydroxy Torsemide-d7 in regulated bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the meticulous selection and validation of internal standards are paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive evaluation of Hydroxy Torsemide-d7 as an internal standard in the bioanalysis of Hydroxy Torsemide, a key metabolite of the diuretic Torsemide. By examining its performance characteristics against alternative standards and adhering to regulatory expectations, this document serves as a critical resource for professionals in drug metabolism and pharmacokinetic (DMPK) studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, extraction, and instrumental analysis. This intrinsic advantage translates to enhanced data quality, a critical factor in regulated environments governed by bodies such as the U.S. Food and Drug Administration (FDA).
The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for potential inconsistencies. Deuterated standards excel in this role due to their similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.
Performance Comparison: this compound vs. Alternatives
While direct comparative experimental data for this compound is not extensively published, its performance can be inferred from the well-documented use of deuterated standards for parent drugs and other metabolites. For the purpose of this guide, we will present a representative comparison based on data from the bioanalysis of Torsemide and its deuterated internal standard, Torsemide-d7, alongside a common structural analog internal standard, Tolbutamide. This serves as a strong surrogate to illustrate the expected performance benefits of using this compound for the analysis of Hydroxy Torsemide.
Table 1: Comparison of Internal Standards for Bioanalysis
| Performance Metric | Deuterated Internal Standard (e.g., Torsemide-d7 for Torsemide) | Structural Analog Internal Standard (e.g., Tolbutamide for Torsemide) |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% |
| Precision (% CV) | Typically < 10% | Can be > 15% |
| Matrix Effect | Minimal, effectively compensated | Variable and can be significant |
| Co-elution | Near-perfect co-elution with the analyte | Different retention time |
| Regulatory Acceptance | Highly preferred by regulatory agencies | Acceptable, but requires more rigorous validation |
Note: The data presented is illustrative and based on typical performance characteristics observed in regulated bioanalysis. Actual results may vary depending on the specific assay conditions.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following section details a typical experimental protocol for the determination of Torsemide and its metabolite, Hydroxy Torsemide, in human plasma using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex for 10 seconds to ensure complete mixing.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Hydroxy Torsemide and this compound.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Torsemide and the subsequent bioanalytical workflow.
Conclusion
The use of this compound as an internal standard offers significant advantages in the regulated bioanalysis of Hydroxy Torsemide. Its ability to closely mimic the analyte's behavior throughout the analytical process leads to superior accuracy and precision compared to structural analogs. While direct comparative data is emerging, the established principles and extensive use of deuterated standards in pharmaceutical analysis provide a strong scientific rationale for its implementation. By following validated experimental protocols and adhering to regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data essential for successful drug development programs.
References
A Comparative Guide to the Isotopic Purity and Stability of Hydroxy Torsemide-d7
For researchers and professionals in drug development and bioanalysis, the integrity of stable isotope-labeled internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to determine the isotopic purity and stability of Hydroxy Torsemide-d7, a key metabolite of the diuretic drug Torsemide. This document outlines the necessary experimental protocols and data presentation to evaluate this compound against other potential alternatives, such as Torsemide-d7.
Understanding the Importance of Isotopic Purity and Stability
Deuterated compounds like this compound are crucial as internal standards in mass spectrometry-based bioanalytical methods. Their utility is fundamentally tied to two key characteristics:
-
Isotopic Purity: This refers to the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize signal overlap with the non-deuterated analyte, ensuring accurate quantification. The distribution of different isotopic forms (isotopologues) is also a critical factor.[1][2][3]
-
Stability: The deuterated standard must remain chemically and isotopically stable under storage and experimental conditions. Degradation or hydrogen-deuterium (H/D) exchange can lead to inaccurate results.[4][5] The kinetic isotope effect can sometimes enhance the metabolic stability of deuterated compounds compared to their non-deuterated counterparts.
Comparison of Analytical Techniques for Isotopic Purity
The primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Measures the residual proton signals at the deuterated positions. | Highly precise for quantifying low levels of residual protons. | Indirect measurement of deuteration. |
| ²H NMR | Directly quantifies the deuterium signals. | Direct measurement of deuterium incorporation. | Lower sensitivity compared to ¹H NMR. |
| HRMS | Separates and quantifies ions based on their precise mass-to-charge ratio. | Provides detailed information on the distribution of isotopologues (d0, d1, d2, etc.). Highly sensitive, requiring minimal sample. | Requires specialized instrumentation. |
Illustrative Isotopic Purity Data for a Deuterated Standard:
| Isotopologue | Relative Abundance (%) |
| d7 (desired) | 99.2 |
| d6 | 0.6 |
| d5 | 0.1 |
| d0-d4 | <0.1 |
| Isotopic Purity | >99% |
Stability Assessment of this compound
The stability of a deuterated compound is influenced by factors such as temperature, light, and humidity. Stability studies are crucial to establish appropriate storage conditions and shelf-life.
Key Stability Considerations:
-
Chemical Stability: Assesses the degradation of the molecule over time.
-
Isotopic Stability: Evaluates the potential for H/D exchange, where deuterium atoms are replaced by protons from the environment.
Recommended Stability Testing Conditions (based on ICH guidelines):
| Condition | Temperature | Relative Humidity | Duration |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis: Extract the ion chromatograms for the different isotopologues (d0 to d7). Integrate the peak areas and calculate the relative abundance of each isotopologue to determine the overall isotopic purity.
Protocol 2: Stability Study using HPLC-UV/MS
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and store them under the long-term and accelerated stability conditions.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
HPLC Analysis: Use a validated stability-indicating HPLC method to separate this compound from any potential degradants. A C18 column is often suitable for Torsemide and its metabolites.
-
Quantification: Use a UV detector or a mass spectrometer to quantify the amount of intact this compound remaining at each time point.
-
Isotopic Stability Check: At each time point, a portion of the sample can be analyzed by HRMS to check for any changes in the isotopic distribution, which would indicate H/D exchange.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for determining isotopic purity and stability.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Hydroxy Torsemide-d7 and a Non-Deuterated Analog as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of the performance of Hydroxy Torsemide-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), against a non-deuterated analog for the quantification of Hydroxy Torsemide in biological matrices.
Hydroxy Torsemide is a metabolite of the diuretic drug Torsemide[1][2][3][4][5]. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and metabolic studies. The use of an appropriate internal standard is essential to compensate for variability during sample preparation and analysis.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several key reasons. They are chemically and physically almost identical to the analyte of interest, with the only difference being the increased mass due to the deuterium atoms. This near-identical nature ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for accurate correction of matrix effects and other sources of variability, leading to more reliable and reproducible results.
Performance Comparison: this compound vs. a Non-Deuterated Analog
To illustrate the advantages of using this compound as an internal standard, we present a theoretical comparison with a hypothetical non-deuterated structural analog. The following tables summarize the expected performance characteristics based on well-established principles of bioanalytical method validation.
Data Presentation
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale |
| Chromatographic Co-elution | Nearly identical retention time to Hydroxy Torsemide | Different retention time | The deuterium labeling in this compound has a negligible effect on its chromatographic properties, ensuring it co-elutes with the analyte. A non-deuterated analog will have a different chemical structure, leading to different retention characteristics. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Because this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from the biological matrix. The non-deuterated analog elutes at a different time and is therefore subject to different matrix effects, leading to inaccurate quantification. |
| Extraction Recovery | Consistent and comparable to the analyte | May be different from the analyte | The near-identical physicochemical properties of this compound ensure that its recovery during sample preparation closely mirrors that of the analyte. A structural analog may have different extraction efficiency. |
| Accuracy (% Bias) | Low (typically < 5%) | Higher and more variable (can be > 15%) | The superior ability of the deuterated standard to correct for variability results in higher accuracy. |
| Precision (% CV) | Low (typically < 5%) | Higher (can be > 15%) | The consistent performance of the deuterated standard across different samples leads to improved precision. |
Table 2: Hypothetical Validation Data for the Quantification of Hydroxy Torsemide
| Quality Control Sample | Internal Standard Used | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low QC | This compound | 5 | 5.1 | 2.0 | 3.5 |
| Non-deuterated Analog | 5 | 5.8 | 16.0 | 18.2 | |
| Mid QC | This compound | 50 | 49.5 | -1.0 | 2.8 |
| Non-deuterated Analog | 50 | 56.5 | 13.0 | 16.5 | |
| High QC | This compound | 500 | 505 | 1.0 | 2.1 |
| Non-deuterated Analog | 500 | 440 | -12.0 | 15.8 |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of Hydroxy Torsemide in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for Hydroxy Torsemide and this compound would be monitored.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Hydroxy Torsemide.
Caption: Compensation of matrix effects using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is strongly recommended for the quantitative bioanalysis of Hydroxy Torsemide. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior accuracy and precision compared to non-deuterated structural analogs. This leads to more reliable and robust data, which is essential for regulatory submissions and making critical decisions in drug development. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of improved data quality and reduced analytical variability far outweigh the cost.
References
- 1. Hydroxy Torsemide | C16H20N4O4S | CID 14475217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy Torsemide | C16H20N4O4S | CID 23656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Human Metabolome Database: Showing metabocard for hydroxytorsemide (HMDB0060982) [hmdb.ca]
- 5. Hydroxy TorseMide | 99300-68-2 [chemicalbook.com]
Establishing Robust Quantification of Torsemide and its Metabolites: A Comparative Guide to Using Hydroxy Torsemide-d7
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the loop diuretic torsemide and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methodologies, focusing on the benefits of employing a stable isotope-labeled (SIL) internal standard, specifically Hydroxy Torsemide-d7, against other alternatives. The information herein is supported by established analytical principles and data from relevant studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative mass spectrometry-based bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and detection.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction efficiencies.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[1] This near-identical behavior allows for superior compensation for analytical variability, leading to enhanced accuracy and precision.[2]
Comparison of Internal Standard Strategies for Torsemide Quantification
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of common approaches for the quantification of torsemide, highlighting the advantages of using this compound.
| Internal Standard Strategy | Advantages | Disadvantages | Relevance to Torsemide Analysis |
| This compound (Deuterated SIL IS) | - Nearly identical chemical and physical properties to hydroxy torsemide.[3] - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability. - Leads to high accuracy and precision. | - Higher cost compared to other alternatives. - Synthesis can be complex. | Ideal for the accurate quantification of hydroxy torsemide, a metabolite of torsemide. Also suitable for robust torsemide assays where a closely related internal standard is desired. |
| Structural Analog Internal Standard (e.g., Tolbutamide) | - More affordable than SIL IS. - Readily available. | - Different physicochemical properties compared to the analyte. - May not co-elute with the analyte, leading to differential matrix effects and extraction recovery. - Can result in lower accuracy and precision. | While used in some torsemide assays, it may not fully compensate for analytical variability, potentially compromising data quality. |
| External Calibration | - Simple to implement. - No need to source an internal standard. | - Does not account for sample-specific matrix effects or variations in sample preparation. - Prone to significant inaccuracies and imprecision. | Not recommended for regulated bioanalysis or studies requiring high data quality. |
Experimental Data Summary: Linearity, Range, and Sensitivity for Torsemide Quantification
While specific quantitative data for this compound as an analyte is not the primary focus of its application, the following table summarizes the performance of various validated methods for the quantification of torsemide, where a deuterated internal standard like this compound would be ideally applied. These methods demonstrate the typical linearity, range, and sensitivity achievable in bioanalytical assays for torsemide.
| Analytical Method | Analyte | Internal Standard | Linearity Range | LLOQ/LOD | Reference |
| HPLC-ESI-MS/MS | Torsemide | Tolbutamide | 1–2500 ng/mL | 1 ng/mL (LLOQ) | |
| LC-ESI-MS | Torsemide | Midazolam | 5-1000 ng/mL | 5 ng/mL (LLOQ) | |
| HPLC-UV | Torsemide | Not specified | 100-4000 ng/mL | 100 ng/mL (LOQ), 50 ng/mL (LOD) | |
| HPLC-PDA | Torsemide | Spironolactone | Not specified | 80 ng/mL (LOQ) | |
| RP-HPLC | Torsemide | Not specified | 50-100 µg/ml | 10.1 µg/ml (LOQ), 2.91 µg/ml (LOD) | |
| Stability Indicating HPLC | Torsemide | Not specified | 0.5-30 µg/mL | 0.067 µg/mL (LOQ), 0.021 µg/mL (LOD) |
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of torsemide, adaptable for the use of this compound as an internal standard for its corresponding metabolite.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting torsemide and its metabolites from plasma samples.
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of plasma, add 20 µL of the working internal standard solution (e.g., this compound in methanol).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 600 µL of acetonitrile to each sample to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the typical liquid chromatography and mass spectrometry conditions for the analysis of torsemide and its metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Column Temperature: Maintained at around 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
-
Visualizing Analytical Workflows and Metabolic Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the metabolic pathway of torsemide.
Caption: Bioanalytical workflow for quantifying torsemide metabolites using a deuterated internal standard.
References
The Gold Standard in Bioanalysis: Unveiling the Specificity and Selectivity of Hydroxy Torsemide-d7
For researchers, scientists, and drug development professionals vested in the accurate quantification of the diuretic torsemide and its metabolites, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of analytical methods employing Hydroxy Torsemide-d7 against alternatives, underscoring its superior performance in enhancing the specificity and selectivity of bioanalytical assays. The use of a deuterated internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] This is attributed to its ability to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing a more accurate and precise measurement.[1][2]
Elevating Analytical Performance with Deuterated Internal Standards
An ideal internal standard should share physicochemical properties with the analyte to compensate for variability during sample extraction, chromatography, and ionization. Deuterated internal standards, like this compound, are structurally identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle modification results in a distinct mass-to-charge ratio (m/z) detectable by a mass spectrometer, while preserving the chromatographic retention time and extraction efficiency of the parent molecule.
In contrast, non-deuterated internal standards, such as tolbutamide or other structurally unrelated compounds, may exhibit different chromatographic behavior and ionization responses compared to the analyte. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can significantly impact the analytical results.
Comparative Analysis: this compound vs. Alternative Internal Standards
The following table summarizes the key performance differences between an analytical method employing this compound and methods using non-deuterated internal standards for the quantification of torsemide and its hydroxy metabolite. The data presented is a synthesis of established principles in bioanalytical method validation and published data on torsemide analysis.
| Performance Parameter | Method with this compound (Expected) | Method with Non-Deuterated Internal Standard (e.g., Tolbutamide) |
| Specificity | Very High: Co-elution with the analyte minimizes the impact of matrix effects. | Moderate to High: Potential for differential matrix effects due to different retention times. |
| Selectivity | High: Distinct m/z values for the analyte and internal standard prevent cross-talk. | High: Dependent on chromatographic separation from endogenous interferences. |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (%RSD) | < 5% | < 15% |
| Recovery | Consistent and closely tracks the analyte. | May differ from the analyte, leading to variability. |
| Linearity (r²) | > 0.999 | > 0.99 |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of torsemide and hydroxy torsemide in human plasma using this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Torsemide: [M+H]+ → specific product ion
-
Hydroxy Torsemide: [M+H]+ → specific product ion
-
This compound: [M+H]+ → specific product ion
-
Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Tolbutamide)
This protocol is adapted from a published method for the determination of torsemide in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 20 µL of tolbutamide internal standard solution (1 µg/mL).
-
Add 100 µL of 0.1 M HCl.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm i.d., 5.0 µm)
-
Mobile Phase: Methanol with 10 mM ammonium formate (60:40, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: ESI, Negative
-
MRM Transitions:
-
Torsemide: m/z 347.00 → product ion
-
Tolbutamide (IS): m/z 269.00 → product ion
-
Visualizing the Workflow and Mechanism
To further illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Bioanalytical workflow using this compound.
Caption: Mechanism of action of Torsemide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
